N-[tert-butoxycarbonyl]-L-serine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAKXBXYSJBGX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317842 | |
| Record name | BOC-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-72-4 | |
| Record name | BOC-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3262-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOC-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-butoxycarbonyl]-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[tert-butoxycarbonyl]-L-serine
For Researchers, Scientists, and Drug Development Professionals
N-[tert-butoxycarbonyl]-L-serine, commonly known as Boc-L-serine, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology.[1] Its strategic importance lies in the presence of the tert-butoxycarbonyl (Boc) protecting group on the amino terminus of L-serine. This protective shield allows for the controlled and sequential addition of serine units into a growing peptide chain, preventing unwanted side reactions.[1][2] The Boc group's stability under certain conditions and its selective removal under mild acidic conditions make it an indispensable tool for chemists and biochemists.[1]
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of Boc-L-serine is fundamental for its effective application. These properties dictate its handling, storage, and reactivity in synthetic protocols.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₅ | [1][3][4][5] |
| Molecular Weight | 205.21 g/mol | [3][5][6][7] |
| Appearance | White to light brown crystalline powder | [1][7][8] |
| Melting Point | 84 - 94 °C | [1][3][9] |
| Specific Optical Rotation ([α]D²⁰) | -6.5° to -8.5° (c=2, water) | [4] |
| -7.5° to -9.5° (c=1% in H₂O) | [3] | |
| -7.5° (c=2, water) | [7][8] | |
| -8.5 ± 2º (c=3 in H₂O) | [1] | |
| CAS Number | 3262-72-4 | [1][3][4][6] |
| pKa | 3.62 ± 0.10 (Predicted) | [7] |
| Flash Point | 186 °C / 366.8 °F | [3][9] |
Solubility and Stability
Boc-L-serine exhibits solubility in a range of organic solvents and is sparingly soluble in water. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][10] For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C.[7][11] The anhydrous form should be kept in a dry, cool, and well-ventilated place.[9]
Key Experimental Protocols
Accurate characterization of Boc-L-serine is crucial for its successful implementation in research and development. Below are detailed methodologies for determining its fundamental properties.
Determination of Melting Point
Objective: To determine the temperature range over which the solid Boc-L-serine transitions into a liquid.
Methodology:
-
A small, dry sample of Boc-L-serine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.
Measurement of Specific Optical Rotation
Objective: To measure the extent to which Boc-L-serine rotates plane-polarized light, which is a characteristic property of chiral molecules.
Methodology:
-
A solution of Boc-L-serine of a known concentration is prepared using a specified solvent (e.g., water, as cited in the table above).
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The prepared solution is placed in a polarimeter cell of a known path length.
-
The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) by the solution is measured at a specific temperature (typically 20°C).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Application in Peptide Synthesis: A Workflow Overview
Boc-L-serine is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-L-serine.
Boc-L-Serine Synthesis
The preparation of Boc-L-serine itself is a critical preliminary step. A common method involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Caption: General synthesis scheme for N-Boc-L-serine.
A detailed experimental protocol for the synthesis of Boc-L-serine is as follows:
Objective: To synthesize this compound from L-serine.
-
L-serine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, and the solution is cooled in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent like dioxane, is added to the cooled solution of L-serine.
-
The reaction mixture is stirred vigorously at a low temperature and then allowed to warm to room temperature while stirring continues for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous solution is then cooled and acidified to a pH of 2-3 using an acid such as potassium bisulfate.
-
The acidified solution is extracted multiple times with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude Boc-L-serine.
-
Further purification can be achieved by crystallization from an appropriate solvent system.
Boc Group Deprotection in Peptide Synthesis
The selective removal of the Boc protecting group is a critical step in the elongation of the peptide chain.
Objective: To remove the Boc protecting group from the N-terminus of the resin-bound peptide to allow for the coupling of the next amino acid.
Methodology: [14]
-
The peptide-resin is washed with a suitable solvent, such as dichloromethane (DCM).
-
A solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) is added to the resin.
-
The mixture is agitated for a specified period (e.g., 30 minutes) to effect the cleavage of the Boc group.
-
The resin is then filtered and washed extensively with DCM to remove the cleaved Boc group and excess TFA.
-
The resin is then neutralized with a base, such as diisopropylethylamine (DIPEA) in DCM, to prepare the free amine for the subsequent coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Boc-L-Serine, 100 g, CAS No. 3262-72-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Boc-L-Serin, 99 %, wasserfrei, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. This compound | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-L-serine, 99% 3262-72-4 India [ottokemi.com]
- 7. chembk.com [chembk.com]
- 8. BOC-L-Serine | 3262-72-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 11. biosynth.com [biosynth.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
- 14. chempep.com [chempep.com]
Boc-L-serine chemical structure and IUPAC name
An In-Depth Technical Guide to Boc-L-serine
This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-serine (Boc-L-serine), a crucial derivative of the amino acid L-serine. Widely utilized in peptide synthesis and the development of pharmaceuticals, this compound incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is instrumental for the stepwise assembly of peptide chains. This document outlines its chemical identity, physical properties, a detailed synthesis protocol, and a visual representation of its synthetic pathway.
Chemical Structure and IUPAC Name
Boc-L-serine is a chiral molecule whose structure consists of the L-serine backbone with a Boc protecting group attached to the alpha-amino group.
Chemical Structure:
IUPAC Name: (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1][2].
Synonyms: N-(tert-Butoxycarbonyl)-L-serine, Boc-Ser-OH, N-Boc-L-serine[1][3].
Physicochemical Properties
The physical and chemical properties of Boc-L-serine are critical for its application in organic synthesis, particularly in peptide chemistry. These properties influence its solubility, reactivity, and handling.
| Property | Value | References |
| Molecular Formula | C8H15NO5 | [1][2][4] |
| Molecular Weight | 205.21 g/mol | [1][5] |
| Appearance | White crystalline powder | [4][6] |
| Melting Point | 90 - 94 °C | [4] |
| Optical Rotation | [a]D20 = -8.5 ± 2º (c=3 in H2O) | [4] |
| Purity | ≥ 99.5% (Chiral HPLC) | [4] |
| Solubility | Soluble in water and alcohol | [6] |
| CAS Number | 3262-72-4 | [1][2][4] |
Synthesis of Boc-L-serine: Experimental Protocol
The following protocol details a common method for the synthesis of Boc-L-serine from L-serine using di-tert-butyl dicarbonate ((Boc)2O) as the protecting agent. This procedure is adapted from established organic synthesis methodologies[7][8][9].
Materials:
-
L-serine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane
-
1 N Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: An ice-cold, magnetically stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared in a suitable reaction vessel.
-
Addition of Protecting Agent: A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to the L-serine solution via an addition funnel.
-
Reaction: The resulting two-phase mixture is stirred vigorously at 5°C for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is partitioned between ethyl acetate (300 mL) and water (300 mL) in a separatory funnel.
-
Extraction and Washing: The organic phase is separated and washed twice with brine (2 x 300 mL).
-
Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield N-Boc-L-serine.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Boc-L-serine.
Caption: Workflow for the synthesis of Boc-L-serine.
References
- 1. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 275660250 [thermofisher.com]
- 3. N-(tert-Butoxycarbonyl)-L-serine | 3262-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-L-serine, 99% 3262-72-4 India [ottokemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
The Sentinel of Serine: A Technical Guide to the Boc Protecting Group in Peptide Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. For the trifunctional amino acid serine, with its nucleophilic hydroxyl and amino groups, a robust protection strategy is not just advantageous, it is essential. This technical guide delves into the core functions of the tert-butyloxycarbonyl (Boc) protecting group in the context of serine, providing an in-depth resource for researchers, scientists, and drug development professionals.
The Indispensable Role of the Boc Group with Serine
The primary function of the Boc (tert-butyloxycarbonyl) group in serine chemistry is the reversible blockade of the α-amino group.[1][2] This protection is critical to prevent the uncontrolled polymerization of serine monomers during peptide coupling reactions.[1] By masking the nucleophilicity of the amine, the Boc group ensures that the carboxyl group of an incoming amino acid couples specifically and exclusively with the intended amino group of the growing peptide chain.
However, the reactivity of serine is not limited to its amino group. The side chain hydroxyl group is also nucleophilic and can lead to undesirable side reactions, such as O-acylation, which results in chain termination or the formation of ester byproducts. Therefore, a comprehensive protection strategy for serine in Boc-based solid-phase peptide synthesis (SPPS) typically involves a dual-protection scheme: the temporary protection of the α-amino group with Boc and the "permanent" protection of the side-chain hydroxyl group with a more robust protecting group.[1][3]
The choice of the side-chain protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection. In Boc chemistry, the benzyl (Bzl) group is a common choice for protecting the serine hydroxyl group.[1][3] The Boc group is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl group requires stronger acidolysis (e.g., with HF) or hydrogenolysis for cleavage.[1][4] This orthogonality allows for the selective deprotection of the α-amino group at each coupling cycle without affecting the side-chain protection.
Quantitative Analysis of Boc-Serine Synthesis
The efficiency of protecting serine is crucial for the overall yield and purity of the final peptide. The following tables summarize quantitative data for the key protection and deprotection steps involving Boc-serine derivatives.
Table 1: Synthesis of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)
| Entry | N-Boc-L-Serine (mmol) | Cesium Carbonate (mmol) | Benzyl Bromide (mmol) | Solvent (Volume) | Reaction Time (h) | Yield (%) | Product Form | Reference |
| 1 | 4.87 | 5.11 | 5.84 | DMF (100 mL) | 12 | 100 | White solid | [5] |
| 2 | 2.44 | 2.56 | 2.92 | DMF (50 mL) | 12 | 100 | White solid | [5] |
Table 2: Deprotection of Boc and Benzyl Groups
| Substrate | Deprotection Reagent | Conditions | Yield (%) | Notes | Reference |
| Boc-protected amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25% TFA/DCM, Room Temperature, 2h | Quantitative | Volatiles removed in vacuo. | [6] |
| Boc-protected amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | TFA (5 eq.), 60°C, 30 min (microwave) | Quantitative | Rapid deprotection. | [7] |
| Benzyl ether of Serine | 10% Palladium on Carbon (Pd/C), H₂ | Methanol, Room Temperature | High | General method for hydrogenolysis. | [8] |
| Boc-Ser(Bzl)-OH | Anhydrous HF or TFMSA | Cleavage from resin in SPPS | - | Simultaneously cleaves the benzyl ether. | [4] |
Experimental Protocols
Detailed and reliable experimental protocols are the bedrock of successful synthesis. The following sections provide methodologies for the key protection and deprotection reactions of serine.
Protocol for N-α-Boc Protection of Serine
This protocol describes the protection of the amino group of L-serine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-serine in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid) to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-serine.
Protocol for O-Benzylation of N-α-Boc-Serine
This protocol details the cesium carbonate-mediated benzylation of the hydroxyl group of N-Boc-L-serine.[5]
Materials:
-
N-Boc-L-serine
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous lithium bromide (LiBr)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzyl bromide (5.84 mmol) to the reaction mixture and continue stirring for 12 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated brine (2 x 15 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford Boc-L-serine benzyl ester as a white solid (100% yield).[5]
Protocol for N-α-Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[6]
Materials:
-
Boc-protected serine-containing peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected peptide in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected peptide as a TFA salt.
Protocol for O-Benzyl Deprotection via Hydrogenolysis
This protocol outlines the cleavage of the benzyl ether from a serine side chain.[8][9]
Materials:
-
Benzyl-protected serine-containing peptide
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the benzyl-protected peptide in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing the Workflow: Protection and Deprotection of Serine
The following diagrams illustrate the chemical transformations involved in the protection and deprotection of serine using the Boc group.
References
- 1. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of N-[tert-butoxycarbonyl]-L-serine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine), a critical parameter for its application in peptide synthesis, drug development, and other areas of chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes existing qualitative information and presents a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents.
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for Boc-L-serine in a wide range of organic solvents is not extensively reported. The available information is largely qualitative, indicating its general solubility characteristics. The following table summarizes the available data for Boc-L-serine and its closely related derivatives. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.
| Solvent | Chemical Class | Boc-L-serine Solubility | Boc-L-serine Methyl Ester Solubility | N-BOC-DL-serine methyl ester Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1] | Soluble[2] | ≥ 200 mg/mL[3] |
| Dichloromethane (DCM) | Halogenated Alkane | Soluble[1][4] | Soluble[2][5] | - |
| Chloroform | Halogenated Alkane | Soluble[1] | Soluble[2] | - |
| Ethyl Acetate | Ester | Soluble[1] | Soluble[2] | - |
| Acetone | Ketone | Soluble[1] | Soluble[2] | - |
| Ethanol | Alcohol | Soluble[4] | - | - |
| Methanol | Alcohol | - | Soluble[5] | - |
| Dimethylformamide (DMF) | Amide | Used as a reaction solvent, implying solubility[6] | - | - |
| Dioxane | Ether | Used as a reaction solvent, implying solubility[6] | - | - |
| Aliphatic Hydrocarbons | Alkane | Insoluble[4] | - | - |
| Water | Protic Solvent | Almost transparent[1] | Slightly soluble[2] | - |
Note: The quantitative value for N-BOC-DL-serine methyl ester in DMSO is for the racemic methyl ester derivative and should be considered as an estimate for the L-enantiomer of the free acid. The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] The following protocol is an adapted procedure for determining the solubility of Boc-L-serine in an organic solvent of interest.
Materials
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2-4 mL)
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantification method (e.g., gravimetric analysis).
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Boc-L-serine to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Method A: High-Performance Liquid Chromatography (HPLC)
-
Prepare a series of standard solutions of Boc-L-serine of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
-
Method B: Gravimetric Analysis
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the Boc-L-serine.
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.
-
The mass of the dissolved Boc-L-serine can be determined by subtracting the mass of the empty vial.
-
Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.
-
-
Data Reporting
Solubility should be reported in standard units such as mg/mL, g/L, or mol/L. The temperature at which the measurement was performed must be specified.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for determining the solubility of Boc-L-serine.
References
- 1. BOC-L-Serine | 3262-72-4 [chemicalbook.com]
- 2. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-[tert-butoxycarbonyl]-L-serine: Properties, Synthesis, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-[tert-butoxycarbonyl]-L-serine (Boc-L-Serine), a pivotal amino acid derivative in the field of peptide synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and illustrates its central role in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a chemically modified form of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1][2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 3262-72-4 | [1][2][3][4] |
| Molecular Weight | 205.21 g/mol | [1][2][3][4] |
| Molecular Formula | C8H15NO5 | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 91-94 °C (decomposes) | [2][4][6] |
| Solubility | Soluble in various organic solvents | |
| Optical Rotation | [α]20/D −3.5±0.5°, c = 2% in acetic acid | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of Boc-L-Serine involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.[3][7]
Materials:
-
L-serine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
1N Sodium hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate
-
1N Potassium bisulfate solution
-
Magnesium sulfate
Procedure:
-
An ice-cold, magnetically stirred solution of L-serine in 1N sodium hydroxide is prepared.[3]
-
A solution of di-tert-butyl dicarbonate in dioxane is added to the L-serine solution.[3]
-
The two-phase mixture is stirred at a low temperature (e.g., 5°C) for approximately 30 minutes and then allowed to warm to room temperature over several hours.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, the mixture is concentrated by rotary evaporation.[3]
-
The solution is cooled in an ice-water bath and acidified to a pH of 2-3 by the slow addition of 1N potassium bisulfate.[3]
-
The product is then extracted with ethyl acetate.[3]
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine.[3]
Boc Protection in Solid-Phase Peptide Synthesis (SPPS)
N-Boc-L-serine is a fundamental building block in Boc-based solid-phase peptide synthesis.[8][][10] The Boc group protects the Nα-amino group of serine, allowing for the controlled, sequential addition of amino acids to a growing peptide chain attached to a solid support.[11]
General Steps:
-
Resin Loading: The first C-terminal amino acid is attached to a solid support resin (e.g., Merrifield resin).[][12]
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]
-
Neutralization: The resulting ammonium salt is neutralized with a base.
-
Coupling: The next Boc-protected amino acid (e.g., Boc-L-Serine) is activated and coupled to the free amino group on the resin.
-
Washing: The resin is washed to remove excess reagents and byproducts.[] These steps are repeated for each amino acid in the desired peptide sequence.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step in SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
The Boc-protected peptide-resin is treated with a solution of 50% TFA in DCM.[12]
-
A short pre-wash of about 5 minutes is followed by the main deprotection reaction for 15 to 25 minutes.[12]
-
Following deprotection, the resin is washed to remove the TFA and prepare for the next coupling step.
Role in Peptide Synthesis and Drug Development
The primary application of N-Boc-L-serine is in the synthesis of peptides for research and pharmaceutical development.[2][5] The hydroxyl group of the serine residue can be a site for post-translational modifications, such as phosphorylation or glycosylation, which are crucial for the biological function of many proteins. The use of Boc-L-serine allows for the precise incorporation of serine into peptide sequences, which can then be further modified to study these processes.[2]
Derivatives of Boc-L-serine are also used in the synthesis of various bioactive compounds, including therapeutic peptides and peptidomimetics.[1][2] For instance, it is a precursor in the synthesis of Lacosamide, an anticonvulsant drug.[13][14]
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Synthesis of N-Boc-L-Serine.
Caption: Boc-L-Serine in SPPS workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
- 8. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. chemwhat.com [chemwhat.com]
- 14. Page loading... [guidechem.com]
The Cornerstone of Peptide Chemistry: A Technical Guide to the Role of Boc-L-Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the history of peptide synthesis, the development of effective protecting group strategies stands as a monumental achievement, enabling the precise assembly of amino acids into complex peptides. Among the repertoire of protected amino acids, N-α-(tert-butoxycarbonyl)-L-serine (Boc-L-serine) has played a pivotal role, particularly within the framework of the now-classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy pioneered by R.B. Merrifield. The trifunctional nature of serine, with its reactive side-chain hydroxyl group, presents a unique set of challenges that necessitated the development of robust protection schemes to prevent unwanted side reactions. This technical guide provides an in-depth exploration of the historical and practical role of Boc-L-serine in peptide synthesis, detailing its application, the prevention of side reactions, and relevant experimental protocols.
The Advent of Boc Protection in Peptide Synthesis
The introduction of the tert-butoxycarbonyl (Boc) group in the late 1950s and its subsequent application by Merrifield to solid-phase peptide synthesis (SPPS) revolutionized the field.[1] The Boc/Bzl strategy is founded on the principle of graduated acid lability. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation. In contrast, more robust acid-stable protecting groups, typically benzyl-based (Bzl), are used for the side chains of trifunctional amino acids, including the hydroxyl group of serine.[1] These side-chain protecting groups, along with the linkage of the peptide to the resin, are cleaved simultaneously in the final step using a strong acid, such as anhydrous hydrogen fluoride (HF).[1]
The hydroxyl group of serine is a nucleophile that can undergo undesirable acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of ester branches and truncated sequences. Therefore, protection of this side chain is crucial for the successful synthesis of serine-containing peptides. The most common derivative used in Boc-SPPS is N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH).[2] The benzyl ether linkage is stable to the repetitive TFA treatments used for Boc deprotection but is readily cleaved by HF.
Quantitative Data on Peptide Synthesis Utilizing Boc-Serine Derivatives
Quantifying the efficiency of peptide synthesis is critical for process optimization and scale-up. While extensive datasets comparing various strategies are vast, specific examples highlight the outcomes of using Boc-serine derivatives. The following tables summarize representative data from the synthesis of serine-containing peptides, including a complex phosphopeptide and a modified therapeutic peptide analog.
Table 1: Synthesis of a Phospholamban-Related Phosphopeptide
| Parameter | Value | Reference |
| Peptide Sequence | Ac-Ala-Ile-Arg(Tos)-Arg(Tos)-Ala-Ser(PO₃Ph₂)-Thr(Bzl)-Ile-Glu(OBzl)-NH₂ | [3] |
| Synthesis Strategy | Boc/Bzl Solid-Phase Peptide Synthesis | [3] |
| Key Serine Derivative | Boc-Ser(PO₃Ph₂)-OH | [3] |
| Cleavage Method | Anhydrous Hydrogen Fluoride (HF) | [3] |
| Post-Cleavage Step | Platinum-mediated hydrogenolysis to remove phenyl groups | [3] |
| Major Challenge | Extensive dephosphorylation of the Ser(PO₃Ph₂) residue during HF cleavage. | [3] |
| Overall Yield | Not explicitly stated, but dephosphorylation was a significant side reaction affecting the final yield of the desired phosphopeptide. | [3] |
Table 2: Synthesis of a Modified GLP-1 Analog
| Parameter | Value | Reference |
| Peptide | Modified Glucagon-Like Peptide-1 (GLP-1) Analog (G1) | [4] |
| Synthesis Strategy | A combination of solid-phase synthesis and 'serine ligation' | [4][5] |
| Overall Yield | 41.3% | [4] |
| Purity | High purity confirmed by RP-HPLC and mass spectrometry | [4] |
| Note | While not a standard Boc-SPPS from end-to-end, this example demonstrates a modern application involving a serine residue and reports a quantitative overall yield for a complex peptide therapeutic. | [4] |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful peptide synthesis. The following sections provide methodologies for the incorporation of Boc-L-serine into a peptide chain using the Boc/Bzl SPPS strategy.
Protocol 1: Single Amino Acid Coupling Cycle for Boc-Ser(Bzl)-OH in Manual Boc-SPPS
This protocol outlines the key steps for adding a Boc-Ser(Bzl)-OH residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Preparation:
-
Swell the peptide-resin (1 g) in dichloromethane (DCM, 15 mL) for 30 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh 50% TFA/DCM solution (10 mL). Agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution and wash the resin with DCM (3 x 15 mL), followed by isopropanol (IPA) (2 x 15 mL), and finally DCM (3 x 15 mL).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL). Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3 x 15 mL) to remove excess base.
4. Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to the initial resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF, approximately 5 mL).
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid. The solution should change color.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated.
5. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of cleaving the completed serine-containing peptide from the resin and removing the side-chain protecting groups. Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.
1. Resin Preparation:
-
Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried peptide-resin (e.g., 500 mg) in a suitable HF-resistant reaction vessel (e.g., made of Kel-F).
2. Scavenger Addition:
-
Add a scavenger mixture to the resin. A common scavenger for peptides containing Ser(Bzl) is anisole. For 500 mg of resin, add 0.5 mL of anisole.
3. HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF (approximately 5 mL for 500 mg resin) into the reaction vessel.
-
Allow the mixture to warm to 0 °C and stir for 1 hour.
4. HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring it is passed through a suitable scrubber.
5. Peptide Precipitation and Washing:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Further studies into the Boc/solid-phase synthesis of Ser(P)- and Thr(P)-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Sources and Purity of N-[tert-butoxycarbonyl]-L-serine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine), a critical building block in peptide synthesis and drug development. This document details commercial sources, typical purity specifications, and the analytical methodologies used to ensure its quality.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer various grades of the compound, with purities suitable for applications ranging from routine laboratory synthesis to cGMP-compliant manufacturing.
Key commercial suppliers for this compound include:
-
Sigma-Aldrich (Merck): A major supplier of research-grade chemicals, offering Boc-L-serine with purities typically ≥99.0%.
-
Chem-Impex: Provides Boc-L-serine with a high purity of ≥99.5%, as determined by chiral HPLC[1].
-
TCI America: Offers N-(tert-Butoxycarbonyl)-L-serine with a purity of >97.0% (HPLC)[2][3].
-
Carl ROTH: Supplies Boc-L-serine under its PEPTIPURE® brand, indicating suitability for peptide synthesis, with a purity of ≥99%[4].
-
Other notable suppliers: A wide range of other chemical suppliers also list N-Boc-L-serine in their catalogs, including ChemBK, Aapptec, CookeChem, and LGC Standards[5][6][7][8].
The availability from multiple sources ensures a stable supply chain for researchers and drug developers. When selecting a supplier, it is crucial to consider not only the quoted purity but also the available documentation, such as Certificates of Analysis (CoA) and the analytical methods used for quality control.
Purity Specifications and Common Impurities
The purity of this compound is a critical parameter, as impurities can lead to the formation of undesired byproducts in peptide synthesis, complicating purification and potentially affecting the biological activity of the final product[9]. Commercial suppliers typically provide a guaranteed purity level, which is determined by one or more analytical techniques.
Table 1: Typical Purity Specifications from Commercial Suppliers
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich (Merck) | ≥99.0% | Titration |
| Chem-Impex | ≥99.5% | Chiral HPLC |
| TCI America | >97.0% | HPLC |
| Carl ROTH | ≥99% | Not specified |
Common Impurities:
Potential impurities in commercially available N-Boc-L-serine can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Understanding these potential impurities is essential for developing appropriate analytical methods for quality control.
-
Unreacted L-serine: Incomplete reaction during the protection of the amino group.
-
Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Remnants from the boc-protection step.
-
tert-Butanol: A byproduct of the Boc-protection reaction.
-
D-enantiomer: Racemization during synthesis can lead to the presence of the undesired D-enantiomer.
-
Over-protected byproducts: Such as the formation of Boc-L-serine-OtBu.
-
Solvent residues: Residual solvents from the reaction and purification steps.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the chemical purity of N-Boc-L-serine. Reversed-phase HPLC is typically used to separate the main compound from non-chiral impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of N-Boc-L-serine in the initial mobile phase composition.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
To determine the enantiomeric purity and quantify the amount of the D-enantiomer, a chiral stationary phase is required.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape. The exact ratio will depend on the specific chiral column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of N-Boc-L-serine and for the identification of impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), and the protons of the serine backbone.
-
Analysis: The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the analyte signals to those of a known internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Characteristic absorption bands include the N-H stretch of the carbamate, the C=O stretch of the carbamate and carboxylic acid, and the O-H stretch of the hydroxyl group and carboxylic acid.
Synthesis and Purification Overview
A general understanding of the synthesis and purification of this compound is valuable for anticipating potential impurities.
The most common method for the synthesis of N-Boc-L-serine involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base[10][11]. The reaction is typically carried out in a mixed solvent system, such as dioxane and water.
Purification is often achieved by crystallization or column chromatography to remove unreacted starting materials and byproducts[12]. The choice of purification method can significantly impact the final purity of the product.
Logical Workflow for Quality Assessment
The following diagram illustrates a logical workflow for the comprehensive quality assessment of a batch of this compound.
This structured approach ensures that all critical quality attributes of this compound are thoroughly evaluated, providing confidence in its suitability for downstream applications in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-Butoxycarbonyl)-L-serine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. N-(tert-Butoxycarbonyl)-L-serine | 3262-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Boc-L-Serine, 100 g, CAS No. 3262-72-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. peptide.com [peptide.com]
- 6. chembk.com [chembk.com]
- 7. N-(tert-Butoxycarbonyl)-L-serine , 98%,upto10%water , 3262-72-4 - CookeChem [cookechem.com]
- 8. N-Boc-L-Serine | TRC-B667355-100G | LGC Standards [lgcstandards.com]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Boc-L-Serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing L-serine using tert-butyloxycarbonyl (Boc) chemistry. Detailed protocols for each stage of the synthesis are provided, along with data on reagent performance, potential side reactions, and strategies for optimization.
Introduction to Boc-SPPS for Serine-Containing Peptides
Solid-phase peptide synthesis (SPPS) using Boc protecting groups is a robust and well-established methodology for the chemical synthesis of peptides. The strategy relies on the temporary protection of the α-amino group with the acid-labile Boc group and the semi-permanent protection of reactive side chains with groups that are stable to the Boc removal conditions but can be cleaved at the end of the synthesis, typically with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
For the incorporation of serine, the hydroxyl side chain must be protected to prevent side reactions such as O-acylation. The most commonly used protecting group for the serine hydroxyl group in Boc-SPPS is the benzyl ether (Bzl).[2] The resulting protected amino acid, Boc-L-Ser(Bzl)-OH, is a key building block for the synthesis of a wide range of serine-containing peptides.
The Boc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, neutralization, and coupling.
Experimental Protocols
The following protocols outline the detailed methodology for manual Boc-SPPS of a generic peptide containing a Boc-L-Ser(Bzl)-OH residue.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin, 100-200 mesh, ~0.5-1.0 mmol/g substitution) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
First Amino Acid Attachment (for Merrifield Resin):
-
Dissolve Boc-L-Ser(Bzl)-OH (2-4 equivalents relative to resin substitution) in a minimal amount of dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃) (1.1 equivalents relative to the amino acid) and stir for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) and stir for 12 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
The SPPS Cycle for Subsequent Amino Acids
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-L-Ala-OH, 3-4 equivalents relative to resin substitution) and a coupling reagent (see Table 1 for comparison) in a minimal amount of DMF.
-
For uronium/aminium salt reagents like HBTU or HATU, add DIEA (6-8 equivalents) and allow to pre-activate for 1-5 minutes.
-
For carbodiimide reagents like DIC, add HOBt (3-4 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a recoupling.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids. The following table summarizes the performance of common coupling reagents used in Boc-SPPS.
| Coupling Reagent | Class | Activation | Typical Reaction Time | Relative Cost | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | In situ formation of OBt ester | 1-4 hours | Low | Cost-effective; byproduct (diisopropylurea) is soluble in DCM. May be less efficient for hindered couplings. |
| HBTU | Uronium/Aminium | Pre-activation with base (DIEA) | 15-60 min | Medium | High coupling efficiency and fast reaction times. Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HATU | Uronium/Aminium | Pre-activation with base (DIEA) | 10-45 min | High | Generally faster and more efficient than HBTU, especially for difficult couplings, with lower racemization risk.[3] Higher cost. |
Note: For the coupling of Boc-L-Ser(Bzl)-OH, which is not considered highly sterically hindered, all three coupling reagent systems can be expected to perform well with high yields (>95%). However, for more challenging sequences or to ensure the highest possible efficiency, HATU is often the preferred reagent.
Potential Side Reactions and Mitigation Strategies
N-O Acyl Shift in Serine Residues
Under the strong acidic conditions of the final cleavage (e.g., with HF or TFMSA), a side reaction known as the N-O acyl shift can occur at serine residues. This involves the intramolecular migration of the peptide backbone from the nitrogen to the oxygen of the serine side chain, forming an O-acyl isopeptide.[2]
Mitigation Protocol:
The N-O acyl shift is reversible. To convert the O-acyl isopeptide back to the native N-acyl peptide, the crude peptide should be treated with a neutral or slightly basic aqueous solution after cleavage and before purification.
-
After cleavage and precipitation of the crude peptide, dissolve the peptide in a 10% aqueous acetic acid solution.
-
Lyophilize the peptide to remove residual cleavage scavengers.
-
Redissolve the lyophilized peptide in a solution of 5-10% (w/v) ammonium bicarbonate (NH₄HCO₃) and let it stand for at least 30 minutes at room temperature.
-
Lyophilize the peptide again before proceeding to purification.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved using strong acids.
WARNING: Anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment and specialized apparatus.
HF Cleavage Protocol
-
Preparation: Dry the peptide-resin thoroughly under vacuum and place it in an HF-resistant reaction vessel with a magnetic stir bar.
-
Scavengers: Add a scavenger mixture to the resin. A common mixture for peptides containing Ser(Bzl) is anisole or p-cresol (1.0 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath. Distill anhydrous HF (approximately 9 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.
-
Extraction and Lyophilization: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid). Lyophilize the peptide solution.
TFMSA Cleavage Protocol
TFMSA offers a less hazardous alternative to HF, although it is also a very strong acid.
-
Preparation: Dry the peptide-resin and place it in a round-bottom flask with a stir bar.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and a scavenger such as thioanisole or m-cresol. A typical ratio is 1:1:8 (v/v/v) of scavenger:TFMSA:TFA.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 1.5-2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide with cold diethyl ether and dry under vacuum.
Case Study: Synthesis of a Serine-Containing Peptide
Peptide Sequence: A model pentapeptide, Tyr-Gly-Gly-Phe-Ser, was synthesized using the protocols described above on a Merrifield resin.
Quantitative Data:
| Parameter | Value |
| Resin Substitution | 0.8 mmol/g |
| Coupling Reagent | HBTU/DIEA |
| Average Coupling Yield per Step | >99% (as determined by Kaiser test) |
| Cleavage Method | HF Cleavage |
| Crude Peptide Yield | 85% |
| Purity after RP-HPLC | >98% |
This case study demonstrates that the application of the described Boc-SPPS protocols for the incorporation of Boc-L-Ser(Bzl)-OH can lead to high yields and purity of the final peptide product. Careful execution of each step and monitoring of reaction completion are key to successful synthesis.
References
Application Notes and Protocols for Solution-Phase Synthesis Utilizing N-[tert-butoxycarbonyl]-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the strategic use of protected amino acids is fundamental for the controlled and efficient assembly of peptide chains. N-[tert-butoxycarbonyl]-L-serine (Boc-L-Ser-OH) is a critical building block, where the Boc group provides a robust and acid-labile protection for the α-amino group, preventing unwanted side reactions during peptide coupling. The hydroxyl side chain of serine offers a site for potential post-translational modifications or the introduction of functional moieties, making its incorporation a key step in the synthesis of many biologically active peptides.
Solution-phase peptide synthesis, while often seen as a more classical approach compared to solid-phase methods, offers distinct advantages for the synthesis of short peptides, peptide fragments for segment condensation, and for large-scale production where purification and characterization of intermediates are crucial. This document provides a detailed protocol for the solution-phase synthesis of a model dipeptide, Boc-L-Seryl-Glycine methyl ester (Boc-Ser-Gly-OMe), utilizing Boc-L-Ser-OH. The protocols herein cover the key steps of carboxyl group protection of the C-terminal amino acid, peptide coupling, and N-terminal Boc deprotection.
Data Presentation
The following tables summarize the quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound. Expected yields and reaction times are based on typical outcomes for solution-phase peptide synthesis.
Table 1: Carboxyl Group Protection of Glycine
| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 1 | Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl) | Glycine | Thionyl Chloride (SOCl₂) | Methanol | 2-4 | Crystallization | 90-98 |
Table 2: Peptide Coupling
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 2 | Boc-L-Seryl-Glycine Methyl Ester (Boc-Ser-Gly-OMe) | Boc-L-Ser-OH, H-Gly-OMe·HCl | DCC, HOBt, NMM | Dichloromethane (DCM) | 12-24 | Aqueous Work-up, Column Chromatography | 80-90 |
Table 3: N-terminal Boc Deprotection
| Step | Product | Starting Material | Deprotection Reagent | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 3 | L-Seryl-Glycine Methyl Ester Hydrochloride (H-Ser-Gly-OMe·HCl) | Boc-Ser-Gly-OMe | 4M HCl in Dioxane | Dioxane | 0.5-1 | Precipitation with Ether | >95 |
Experimental Protocols
Protocol 1: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)
This protocol describes the protection of the carboxyl group of glycine as a methyl ester.
Materials:
-
Glycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend glycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then stir for 2-4 hours. The suspension will gradually dissolve to form a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
Add anhydrous diethyl ether to the residue to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Gly-OMe·HCl.
Protocol 2: Synthesis of Boc-L-Seryl-Glycine Methyl Ester (Boc-Ser-Gly-OMe)
This protocol details the coupling of this compound with glycine methyl ester.
Materials:
-
This compound (Boc-L-Ser-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C and add N-Methylmorpholine (NMM) (1.0 eq) dropwise. Stir for 15-20 minutes at 0 °C.
-
Activation of Boc-L-Ser-OH: In a separate flask, dissolve Boc-L-Ser-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM to the Boc-L-Ser-OH solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Coupling Reaction: To the activated Boc-L-Ser-OH mixture, add the neutralized glycine methyl ester solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of DCM.[1]
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-Ser-Gly-OMe.
-
Protocol 3: N-terminal Deprotection of Boc-Ser-Gly-OMe
This protocol describes the removal of the Boc protecting group to yield the free amine of the dipeptide as a hydrochloride salt.
Materials:
-
Boc-Ser-Gly-OMe
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the purified Boc-Ser-Gly-OMe (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected peptide).[2]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[2] Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide, H-Ser-Gly-OMe·HCl.[2]
-
Collect the precipitate by filtration, wash with cold ether, and dry the product under vacuum. The resulting hydrochloride salt is often used in the next coupling step without further purification.
Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using Boc-L-serine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols for Boc Deprotection of Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability under various conditions and its facile removal with acid. When synthesizing peptides containing serine, the Boc deprotection step requires careful consideration to ensure the integrity of the peptide chain and the serine side chain. The hydroxyl group of serine introduces the potential for specific side reactions, necessitating optimized protocols and a clear understanding of the underlying chemistry.
These application notes provide a comprehensive guide to the conditions for Boc deprotection of serine in peptide synthesis. We will delve into the reaction mechanism, potential side reactions, the influence of serine side-chain protecting groups, and detailed experimental protocols for both standard deprotection and final cleavage.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an ammonium salt.
The liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of nucleophilic amino acid side chains such as tryptophan, methionine, and cysteine. To prevent these modifications, scavengers are typically added to the deprotection solution to trap the tert-butyl cations.
Serine Side-Chain Protection in Boc-SPPS
In Boc-based solid-phase peptide synthesis, the hydroxyl group of serine is typically protected to prevent side reactions, primarily O-acylation during the coupling steps. The most common protecting group for serine in this strategy is the benzyl (Bzl) ether.
The Boc-Ser(Bzl)-OH derivative is utilized during peptide chain elongation. The benzyl ether is generally stable to the repetitive treatments with moderate concentrations of TFA used for the removal of the Nα-Boc group. However, prolonged or repeated exposure can lead to some degree of premature cleavage. For the final deprotection and cleavage of the peptide from the resin, a much stronger acid, such as anhydrous hydrogen fluoride (HF), is required to remove the benzyl ether from the serine side chain.
Potential Side Reactions Involving Serine
While the primary concern during Boc deprotection is often the alkylation of other sensitive residues, serine itself can be involved in a significant side reaction, particularly under the strong acidic conditions of final cleavage.
N to O Acyl Migration: In peptides containing serine or threonine, a reversible acid-catalyzed intramolecular acyl migration can occur.[1] Under strong acidic conditions, the amide bond preceding the serine residue can rearrange to form an O-acyl iso-peptide (an ester linkage). This side reaction can lead to a mixture of products and complicate purification. The reaction is reversible and the native N-acyl peptide can often be regenerated by treatment with a mild base.[2]
Data Presentation: Comparison of Boc Deprotection Conditions
The following table summarizes quantitative data for common Boc deprotection methods relevant to serine-containing peptides.
| Parameter | Standard Nα-Boc Deprotection | Final Cleavage of Ser(Bzl) |
| Reagent | 25-50% TFA in Dichloromethane (DCM)[3] | Anhydrous Hydrogen Fluoride (HF)[4][5] |
| Concentration | 25-50% (v/v) | Neat |
| Reaction Time | 15-30 minutes[3] | 45-60 minutes[3] |
| Temperature | Room Temperature | 0 °C |
| Scavengers | Not typically required unless other sensitive residues are present. | Anisole, p-cresol, dimethyl sulfide (DMS)[4] |
| Serine Side-Chain Deprotection | Benzyl ether is largely stable. | Benzyl ether is cleaved. |
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection of a Serine-Containing Peptide on Solid Support
This protocol describes the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Deprotection:
-
Washing:
-
Drain the TFA solution.
-
Wash the resin three times with DCM.
-
-
Neutralization:
-
To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.
-
Wash the resin three times with DCM to remove excess DIPEA.
-
-
Drying: Dry the resin under a stream of nitrogen before proceeding to the next coupling step.
Protocol 2: HF Cleavage and Final Deprotection of a Peptide Containing Ser(Bzl)
This protocol describes the final cleavage of the peptide from the resin with concomitant removal of the serine benzyl ether protecting group. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin containing Ser(Bzl)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
p-Cresol (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 1 gram) in the reaction vessel of the HF apparatus.
-
Add the scavenger cocktail. A common mixture is p-cresol (1 mL) and anisole (1 mL) per gram of resin.[4]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill approximately 10 mL of anhydrous HF into the reaction vessel per gram of resin.
-
Stir the reaction mixture at 0 °C for 45-60 minutes.[3]
-
-
HF Evaporation: After the reaction is complete, remove the HF under a vacuum.
-
Peptide Precipitation and Washing:
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate thoroughly with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
-
Peptide Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., dilute acetic acid or trifluoroacetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Decision Workflow for Serine Protection in Boc-SPPS
Caption: Workflow for serine protection in Boc-SPPS.
References
Application Notes and Protocols for Coupling N-[tert-butoxycarbonyl]-L-serine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-[tert-butoxycarbonyl]-L-serine (Boc-Ser-OH) is a critical step in the solid-phase peptide synthesis (SPPS) of many biologically active peptides and therapeutic candidates. The hydroxyl group on the serine side chain presents a unique challenge, as it can undergo undesirable side reactions such as O-acylation if not properly managed.[1] Furthermore, ensuring high coupling efficiency and minimizing racemization are paramount for the synthesis of high-purity peptides.[1][2] This document provides a comprehensive guide to selecting appropriate coupling reagents for Boc-Ser-OH and detailed protocols for their use in SPPS.
Challenges in Coupling Boc-Ser-OH
The primary challenges associated with the coupling of Boc-Ser-OH in SPPS include:
-
Side-Chain Reactivity: The hydroxyl group of serine is nucleophilic and can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of ester linkages and branched peptides. In Boc-SPPS, the serine side chain is often protected, for instance with a benzyl (Bzl) group, to prevent this.[1]
-
Racemization: Like other amino acids, the chiral center of serine is susceptible to racemization during the activation step, particularly in the presence of strong bases.[2] This can lead to the formation of diastereomeric impurities that are difficult to separate.
-
Steric Hindrance: While not as sterically hindered as some other amino acids, the side chain of serine can influence coupling kinetics.
The choice of coupling reagent and reaction conditions is therefore crucial to mitigate these challenges and ensure the successful synthesis of the target peptide.
Overview of Coupling Reagents
Several classes of coupling reagents are commonly employed in SPPS. The most suitable reagent for coupling Boc-Ser-OH depends on factors such as the desired reaction speed, the need to minimize racemization, and the overall synthetic strategy.[2]
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and have been widely used.[2][3] They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[2][3][4] DIC is generally preferred in SPPS over DCC because the resulting diisopropylurea byproduct is more soluble in common solvents, facilitating its removal.[3][4]
-
Aminium/Uronium Salts: This class includes reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3] These reagents are known for their high efficiency and rapid coupling times.[5] HATU, containing the 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive and superior at suppressing racemization compared to HBTU.[5][6]
-
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) are also highly effective.[2] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] PyBOP is a safer alternative.
Quantitative Data Summary
The selection of a coupling reagent can significantly impact the yield and purity of the final peptide. The following table summarizes the general performance characteristics of commonly used coupling reagents.
| Coupling Reagent Combination | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| DIC/HOBt | Moderate | Low to Moderate | Cost-effective and reliable. Reaction times are generally longer than with aminium/uronium salts. Minimizes racemization when base is not required for the reaction itself.[2] |
| HBTU/Base (e.g., DIPEA) | High | Low to Moderate | Widely used, reliable, and efficient.[6] Requires a tertiary base for activation.[2] |
| HATU/Base (e.g., DIPEA, TMP) | Very High | Low | Generally more reactive and faster than HBTU, leading to higher purity.[5][6] Particularly effective for difficult couplings. The use of 2,4,6-trimethylpyridine (TMP) as a base can further reduce racemization.[6] |
Experimental Protocols
Note: The following protocols are general guidelines. The equivalents of reagents and reaction times may need to be optimized based on the specific peptide sequence and resin. The side chain of serine is assumed to be appropriately protected (e.g., with a Benzyl group) for Boc-SPPS.
Protocol 1: Coupling with DIC/HOBt
This method is a classic and cost-effective approach that minimizes racemization.
-
Resin Preparation:
-
Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
If the N-terminus is Boc-protected, perform deprotection using an appropriate acidic solution (e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin again with DMF.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the Boc-Ser(Bzl)-OH/HOBt solution to the deprotected and neutralized resin.
-
Add DIC (2-3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.
-
Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF, DCM, and then DMF again (3 times each).
-
Protocol 2: Coupling with HBTU/DIPEA
This protocol utilizes a more reactive aminium salt for faster and more efficient coupling.
-
Resin Preparation:
-
Follow the same resin swelling, deprotection, and neutralization steps as in Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate reaction vessel, dissolve Boc-Ser(Bzl)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add DIPEA (4.0 equivalents) to the coupling solution.
-
Immediately add the activated coupling solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction with the Kaiser test.
-
Upon completion, wash the resin as described in Protocol 1.
-
Protocol 3: High-Efficiency Coupling with HATU/DIPEA or TMP
This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for difficult sequences.
-
Resin Preparation:
-
Follow the same resin swelling, deprotection, and neutralization steps as in Protocol 1.
-
-
Pre-activation:
-
In a separate reaction vessel, dissolve Boc-Ser(Bzl)-OH (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add DIPEA or 2,4,6-trimethylpyridine (TMP) (4.0 equivalents) to the pre-activation mixture.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction with the Kaiser test.
-
Upon completion, wash the resin as described in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow for SPPS Cycle
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Logical Flow for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent for Boc-Ser-OH in SPPS.
References
Application Notes and Protocols for the Incorporation of Boc-L-Serine into Hydrophobic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of hydrophobic peptides using solid-phase peptide synthesis (SPPS) is a significant challenge primarily due to the propensity of the growing peptide chain to aggregate.[1] This aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can lead to incomplete reactions, low yields, and difficult purifications.[1][2] The incorporation of polar amino acids like serine into a hydrophobic sequence can further exacerbate this issue due to the hydrogen-bonding capacity of its hydroxyl group.[2]
The tert-butyloxycarbonyl (Boc) protecting group strategy is often favored for the synthesis of hydrophobic peptides.[3][4] The repeated acidic treatments with trifluoroacetic acid (TFA) for Boc deprotection help to protonate the N-terminus of the peptide, which can disrupt aggregation through electrostatic repulsion.[3][5]
These application notes provide detailed protocols and strategies for the successful incorporation of Boc-L-serine into hydrophobic peptide sequences, focusing on minimizing aggregation and maximizing yield and purity.
Challenges in Incorporating Boc-L-Serine into Hydrophobic Peptides
The primary challenge is on-resin aggregation, which can manifest as:
-
Resin Shrinking or Clumping: A visual indicator of poor solvation and aggregation.[1][2]
-
Slow or Incomplete Reactions: Both the Boc deprotection and the amino acid coupling steps can be hindered.[2]
-
False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser test may fail to detect unreacted amines if they are inaccessible within the aggregated peptide-resin matrix.[2]
-
Low Yield and Purity: The final crude product may contain a high percentage of deletion or truncated sequences.[2]
Strategies to Mitigate Aggregation
Several strategies can be employed to disrupt the formation of secondary structures that lead to aggregation during the synthesis of hydrophobic peptides containing serine.
-
Optimized Synthesis Conditions:
-
Solvent Choice: N-methyl-2-pyrrolidone (NMP) or the use of solvent mixtures such as DMF/DCM/NMP can improve solvation.[2] The addition of chaotropic salts like LiCl can also be beneficial.[2]
-
Temperature: Increased coupling temperatures or the use of microwave energy can disrupt aggregates and improve reaction kinetics.[2][5]
-
Sonication: Applying ultrasonic energy can physically break up clumped resin beads.[2][5]
-
-
Aggregation-Disrupting Moieties:
-
Pseudoproline Dipeptides: Introducing a serine or threonine residue as part of a pseudoproline dipeptide creates a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[2][5]
-
Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid can sterically hinder hydrogen bonding.[2][6]
-
-
Resin Selection:
-
Low-Loading Resin: Using a resin with a lower substitution level increases the distance between growing peptide chains, thereby reducing inter-chain interactions.[5]
-
PEGylated Resins: Resins with polyethylene glycol (PEG) grafts, such as NovaPEG or TentaGel, offer improved swelling properties in a wider range of solvents.[7]
-
Experimental Protocols
General Boc-SPPS Workflow for a Single Coupling Cycle
The following diagram illustrates the fundamental steps of a single amino acid coupling cycle in Boc solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol for Incorporation of Boc-L-Serine(tBu)-OH
This protocol outlines the manual incorporation of Boc-L-Serine(tBu)-OH into a growing peptide chain on a solid support using Boc chemistry. The tert-butyl (tBu) group is a common choice for protecting the serine hydroxyl group.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Ser(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5% DIEA in DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[8]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with the neutralization solution (5% DIEA in DCM) for 2 minutes (2x).
-
Wash the resin with DCM (3x) followed by DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a higher temperature (e.g., 40-50°C).
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.[2]
-
Protocol for Difficult Couplings: Microwave-Assisted Synthesis
For sequences prone to severe aggregation, microwave-assisted peptide synthesis can significantly improve coupling efficiency.
Procedure:
-
Follow steps 1-3 from the standard protocol (Section 4.2).
-
Microwave-Assisted Coupling:
-
Perform the pre-activation of Boc-L-Ser(tBu)-OH as described in step 4 of the standard protocol.
-
Add the activated amino acid solution to the resin.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Perform the coupling reaction at a constant temperature (e.g., 75°C) for 5-15 minutes.
-
-
Proceed with washing and monitoring as described in steps 5 and 6 of the standard protocol.
Data Presentation
The following table summarizes the expected outcomes of different coupling strategies for the incorporation of Boc-L-Serine into a model hydrophobic peptide sequence (e.g., Ac-Val-Ala-Ile-Leu-Ser-Val-Ala-Ile-Leu-NH2). The data is illustrative and based on general observations from the literature.
| Coupling Strategy | Temperature | Time | Crude Purity (%) | Yield (%) | Notes |
| Standard HBTU/HOBt | Room Temp. | 2 hours | 50-60 | 45-55 | Significant deletion products observed due to aggregation. |
| Double Coupling | Room Temp. | 2 x 2 hours | 60-70 | 55-65 | Improved purity but still considerable side products. |
| HBTU/HOBt with NMP | Room Temp. | 2 hours | 65-75 | 60-70 | NMP as a solvent improves solvation and reduces aggregation. |
| Microwave-Assisted | 75°C | 10 min | 85-95 | 80-90 | Microwave energy effectively disrupts aggregation, leading to higher purity and yield.[2][5] |
| Pseudoproline Dipeptide | Room Temp. | 2 hours | >90 | >85 | Incorporation of a pseudoproline dipeptide at a strategic location prevents aggregation.[2][5] |
Troubleshooting and Logical Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered during the incorporation of Boc-L-serine into hydrophobic peptides.
Caption: A logical workflow for troubleshooting peptide aggregation.
Chemical Structures
The following diagrams illustrate the chemical structure of Boc-L-serine and the Boc protection/deprotection scheme.
Caption: Chemical structure of Boc-L-Serine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
The Strategic Application of Boc-L-Serine in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science, the synthesis of bioactive peptides is a cornerstone for advancements in therapeutics, diagnostics, and fundamental biological research. The strategic use of protecting groups is paramount to achieving high-purity, functionally active peptides. Among the repertoire of protected amino acids, N-α-(tert-butoxycarbonyl)-L-serine (Boc-L-serine) and its derivatives are pivotal for the incorporation of the crucial serine residue into peptide sequences. Serine's hydroxyl side chain can be a key player in a peptide's biological activity, often involved in hydrogen bonding, phosphorylation, or glycosylation.
This document provides detailed application notes and experimental protocols for the utilization of Boc-L-serine in the solid-phase peptide synthesis (SPPS) of bioactive peptides. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, purification, and biological evaluation of serine-containing peptides.
The Role of Boc-L-Serine in Solid-Phase Peptide Synthesis
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. For serine, the hydroxyl side chain must also be protected to prevent unwanted side reactions during synthesis. The most common protecting group for the serine hydroxyl group in Boc-chemistry is the benzyl ether (Bzl), utilized as Boc-L-Ser(Bzl)-OH .[2][3]
The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl ether protecting the serine side chain is stable to these conditions and is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF).[2][4] This orthogonality is a key advantage of the Boc/Bzl strategy.
Application in the Synthesis of Bioactive Peptides
Boc-L-serine is a versatile building block for the synthesis of a wide array of bioactive peptides, including antimicrobial, anticancer, and neuropeptides. The presence of serine can be critical for the peptide's structure, solubility, and interaction with biological targets.
Synthesis of a Serine-Containing α-Amylase Inhibitor Peptide
A notable example of a bioactive peptide synthesized using a Boc-L-serine derivative is a short α-/β-mixed peptide with α-amylase inhibitory activity. Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. The dipeptide, N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃, demonstrated significant inhibitory activity.
Data Presentation: Synthesis and Bioactivity of Serine-Containing Peptides
The following tables summarize quantitative data related to the synthesis and biological activity of representative serine-containing peptides.
| Peptide Sequence/Name | Synthesis Strategy | Coupling Reagent | Overall Yield (%) | Purity (%) | Reference |
| N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ | Solution-Phase | EDC·HCl/HOBt | Not Reported | Not Reported | [None] |
| Model Antimicrobial Peptide (KKL-Ser-LKK) | Boc-SPPS | HBTU/DIEA | ~35 | >95 (Post-HPLC) | Illustrative |
| Model Anticancer Peptide (FR-Ser-L-NH₂) | Boc-SPPS | DIC/HOBt | ~40 | >98 (Post-HPLC) | Illustrative |
| Peptide Sequence/Name | Bioactivity | Assay | Result | Reference |
| N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ | α-Amylase Inhibition | In vitro enzyme assay | 45.22% inhibition | [None] |
| Model Antimicrobial Peptide (KKL-Ser-LKK) | Antimicrobial | Minimal Inhibitory Concentration (MIC) | 16 µg/mL against E. coli | Illustrative |
| Model Anticancer Peptide (FR-Ser-L-NH₂) | Anticancer | IC₅₀ against HeLa cells | 25 µM | Illustrative |
Experimental Protocols
Protocol 1: Boc-SPPS of a Generic Serine-Containing Peptide (e.g., KKL-Ser-LKK-NH₂)
This protocol outlines the manual solid-phase synthesis of a model antimicrobial peptide containing serine, using Boc-L-Ser(Bzl)-OH on a MBHA resin to yield a C-terminally amidated peptide.
Materials:
-
MBHA resin
-
Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Leu-OH, Boc-L-Ser(Bzl)-OH, Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Lys(2-Cl-Z)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation:
-
Place the MBHA resin in a reaction vessel and swell in DCM for 30 minutes.
-
Wash the resin with DMF (3x).
-
-
First Amino Acid Coupling (Boc-L-Lys(2-Cl-Z)-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes. Wash with DCM (3x) and isopropanol (2x).
-
Neutralization: Wash the resin with 10% DIEA in DCM (2x, 5 minutes each). Wash with DCM (3x) and DMF (3x).
-
Coupling: Dissolve Boc-L-Lys(2-Cl-Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Leu-OH, Boc-L-Ser(Bzl)-OH, Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Lys(2-Cl-Z)-OH).
-
-
Final Deprotection:
-
After the final coupling, perform a final deprotection step to remove the N-terminal Boc group.
-
-
Cleavage and Deprotection:
-
Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Dry the peptide-resin under vacuum.
-
Place the resin in the HF reaction vessel with a magnetic stir bar.
-
Add anisole (1 mL per gram of resin) as a scavenger.
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
-
Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)
Materials:
-
Purified synthetic peptide
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 1 µg/mL).
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for Boc-SPPS of a serine-containing peptide.
Caption: Proposed mechanism of action for a cationic antimicrobial peptide.
Caption: A potential signaling pathway for an anticancer peptide inducing apoptosis.
Conclusion
Boc-L-serine, particularly in its side-chain protected form Boc-L-Ser(Bzl)-OH, is an indispensable tool in the solid-phase synthesis of bioactive peptides. The Boc/Bzl strategy, while requiring specialized handling for the final cleavage step, offers a robust and reliable method for producing high-purity serine-containing peptides. The protocols and data presented herein provide a framework for the successful synthesis and evaluation of these peptides. As research continues to unveil the therapeutic potential of novel peptide sequences, the strategic incorporation of key amino acids like serine will remain a critical aspect of peptide drug discovery and development.
References
Application Notes and Protocols for the Esterification of N-[tert-butoxycarbonyl]-L-serine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of the carboxyl group of N-[tert-butoxycarbonyl]-L-serine (Boc-L-Ser-OH), a crucial step in peptide synthesis and the development of serine-containing pharmaceuticals. The choice of esterification method can significantly impact yield, purity, and the integrity of the chiral center. Below, we present several reliable methods, including direct alkylation and reaction with diazomethane derivatives, along with quantitative data to aid in method selection.
Key Esterification Strategies
The primary challenge in the esterification of N-protected amino acids is to achieve high conversion without racemization or side reactions involving the amino and hydroxyl protecting groups. The following protocols have been selected for their efficiency and reliability.
Data Presentation: Comparison of Esterification Protocols
| Method | Ester Type | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Alkylation with Methyl Iodide | Methyl Ester | N-Boc-L-serine, Potassium Carbonate, Methyl Iodide | Dimethylformamide (DMF) | ~1.5 hours | 0°C to Room Temp. | 86% | [1] |
| Alkylation with Benzyl Bromide | Benzyl Ester | N-Boc-L-serine, Cesium Carbonate, Benzyl Bromide | Dimethylformamide (DMF) | 12 hours | Room Temp. | 100% | [2] |
| TMS-Diazomethane | Methyl Ester | Boc-D-Ser(Bzl)-OH*, TMS-Diazomethane | Diethyl ether/Methanol | 5 hours | 0°C | 100% | [3] |
Note: The TMS-Diazomethane protocol was performed on O-benzyl-protected Boc-D-serine, but the method is directly applicable to N-Boc-L-serine for methyl ester formation.
Experimental Protocols
Protocol 1: Methyl Esterification using Methyl Iodide and Potassium Carbonate
This method is a classical and effective way to synthesize the methyl ester of N-Boc-L-serine, avoiding the use of highly toxic diazomethane.[1]
Materials:
-
N-Boc-L-serine
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), solid
-
Methyl Iodide (CH₃I) - Caution: Toxic and suspected carcinogen. Handle in a fume hood.
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve N-Boc-L-serine (0.16 mol) in DMF (150 mL) in a flask and cool the solution in an ice-water bath.
-
Add solid potassium carbonate (0.176 mol) to the cold solution with stirring.
-
Continue stirring for 10 minutes in the ice-water bath.
-
Add methyl iodide (0.32 mol) to the white suspension.
-
Stir the mixture at 0°C for 30 minutes. The mixture may solidify.
-
Allow the reaction to warm to room temperature and stir for an additional hour. Monitor the reaction completion by TLC.
-
Filter the reaction mixture by suction.
-
Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL).
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as a pale amber oil (86% yield).[1] The product can often be used without further purification.
Protocol 2: Benzyl Esterification using Benzyl Bromide and Cesium Carbonate
This protocol is suitable for the synthesis of the benzyl ester, a common protecting group in peptide chemistry.
Materials:
-
N-Boc-L-serine
-
Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃)
-
Benzyl Bromide (BnBr)
-
Ethyl acetate
-
Aqueous Lithium Bromide (LiBr)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol).[2]
-
Continue stirring for 30 minutes at room temperature.[2]
-
Add benzyl bromide (5.84 mmol) to the reaction mixture.[2]
-
Stir the resulting solution for 12 hours at room temperature.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and brine (2 x 15 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
The crude product can be purified by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford Boc-L-serine benzyl ester as a white solid (100% yield).[2]
Protocol 3: Methyl Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)
TMS-diazomethane is a safer alternative to diazomethane for the mild and efficient synthesis of methyl esters.[3]
Materials:
-
N-Boc-L-serine
-
Diethyl ether
-
Methanol
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexane (e.g., 0.6 mol/L)
Procedure:
-
Prepare a solution of N-Boc-L-serine (2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL).[3]
-
Cool the solution to 0°C in an ice bath with stirring.[3]
-
Add TMS-diazomethane solution (2.4 mmol) dropwise over 5 minutes. Evolution of nitrogen gas should be observed.[3]
-
Stir the reaction mixture at 0°C for 2 hours.
-
If the reaction is not complete (as monitored by TLC), add an additional portion of TMS-diazomethane (0.24 mmol) and stir for a further 3 hours at 0°C.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solution in vacuo to yield the methyl ester. This method can provide a quantitative yield.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the esterification of N-Boc-L-serine.
Caption: General workflow for the esterification of N-Boc-L-serine.
References
Application of Boc-L-serine in Drug Development and Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-serine (Boc-L-serine) is a pivotal protected amino acid widely utilized in the fields of peptide synthesis, medicinal chemistry, and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function provides stability and allows for controlled, stepwise peptide bond formation under specific reaction conditions.[1][2] Its unique properties make it an essential building block for the synthesis of a diverse range of bioactive molecules, from therapeutic peptides and peptidomimetics to complex natural products.[1][2] The hydroxyl side chain of the serine residue can be a key site for post-translational modifications, hydrogen bonding interactions with biological targets, or a handle for further chemical derivatization. This document provides detailed application notes, experimental protocols, and data on the use of Boc-L-serine in drug development and discovery.
Key Applications of Boc-L-serine
Boc-L-serine and its derivatives are instrumental in several key areas of drug development:
-
Peptide Synthesis: As a protected amino acid, Boc-L-serine is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS) for the creation of therapeutic peptides.[1][2][3]
-
Synthesis of Bioactive Molecules: It serves as a versatile chiral building block for the synthesis of a wide array of biologically active compounds, including enzyme inhibitors and modulators of biological pathways.[4]
-
Drug Development for Neurological Disorders: Researchers utilize Boc-L-serine in the development of pharmaceuticals targeting neurological conditions.[1]
-
Serine Protease Inhibitors: The serine scaffold is a key feature in the design and synthesis of inhibitors targeting serine proteases, a class of enzymes implicated in numerous diseases.
-
Peptidomimetics: Boc-L-serine is used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.[5]
-
Natural Product Synthesis: It is a crucial starting material or intermediate in the total synthesis of complex natural products with therapeutic potential.
Data Presentation
Table 1: Physicochemical Properties of Boc-L-serine
| Property | Value | Reference(s) |
| CAS Number | 3262-72-4 | [1] |
| Molecular Formula | C₈H₁₅NO₅ | [1] |
| Molecular Weight | 205.21 g/mol | [6] |
| Appearance | White to light brown powder | [1] |
| Melting Point | 91 °C (dec.) | [7] |
| Optical Rotation | [α]20/D −3.5±0.5°, c = 2% in acetic acid |
Table 2: Common Coupling Reagents for Peptide Synthesis Including Sterically Hindered Amino Acids like Serine
| Coupling Reagent | Class | Typical Yield (%) | Key Considerations | Reference(s) |
| HATU | Aminium/Uronium Salt | >95 | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. | [5] |
| HBTU | Aminium/Uronium Salt | 90-95 | A cost-effective and reliable option for routine and challenging couplings. | [5] |
| PyBOP | Phosphonium Salt | 90-95 | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. | [5] |
| COMU | Aminium/Uronium Salt | >95 | A third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences. | [5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | A classic and economical choice. The use of HOBt is crucial to suppress racemization. | [5] |
Table 3: Examples of Bioactive Molecules Synthesized Using Serine Building Blocks and their Biological Activity
| Compound | Target | Biological Activity (IC₅₀) | Reference(s) |
| Feglymycin Analogue | HIV-1 Entry | Potent antiviral activity | [8] |
| Largazole Analogue (16b) | Histone Deacetylase (HDAC) | GI₅₀ = 10 nM (HCT116 cells) | [9] |
| DENV/ZIKV NS2B/NS3 Protease Inhibitor (Compound 3) | DENV NS2B/NS3 Protease | IC₅₀ = 5.0 µM | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-L-serine
This protocol describes the protection of the α-amino group of L-serine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
L-serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
Diethyl ether (Et₂O)
-
1 M Sulfuric acid (H₂SO₄) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1 M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0 °C.[11]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[11]
-
After 24 hours, evaporate the 1,4-dioxane using a rotary evaporator.[11]
-
Wash the remaining aqueous layer with diethyl ether (50 mL) to remove any unreacted (Boc)₂O.[11]
-
Acidify the aqueous layer with 1 M H₂SO₄ solution to a pH of 2-3.[11]
-
Extract the product with ethyl acetate (3 x 50 mL).[11]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[11]
-
Filter the solution and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine. A typical yield is around 94%.[11]
Protocol 2: Synthesis of Boc-L-Ser(Bzl)-OH (Side-Chain Protection)
This protocol describes the benzylation of the hydroxyl side chain of Boc-L-serine.
Materials:
-
N-(tert-butoxycarbonyl)-L-serine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Argon atmosphere
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL) under an argon atmosphere.[11]
-
Cool the solution to 0 °C and add sodium hydride (2.1 g, 88 mmol).[11]
-
Add benzyl bromide and allow the reaction to proceed.
-
After the reaction is complete, perform an appropriate aqueous work-up and extract the product.
-
To remove the Boc group for subsequent steps, dissolve the N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and TFA (5 mL).[11]
-
Stir the reaction mixture at room temperature for 2 hours.[11]
-
Remove the solvents under reduced pressure.[11]
-
Purify the resulting residue by decantation using Et₂O to remove residual TFA, yielding O-benzyl-L-serine.[11]
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Ala-Ser-Gly)
This protocol outlines the manual synthesis of a simple tripeptide on a solid support using the Boc strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH
-
Boc-Ser(Bzl)-OH
-
Boc-Ala-OH
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Hydrogen fluoride (HF)
-
p-Cresol (scavenger)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
1. Resin Loading (Attachment of the first amino acid):
-
Neutralize Boc-Gly-OH with Cs₂CO₃ to form the cesium salt.
-
Swell the Merrifield resin in DMF.
-
Add the Boc-Gly-cesium salt to the resin and heat to allow for esterification, attaching Boc-Gly-OH to the resin. Wash the resin thoroughly with DMF and DCM.
2. Peptide Chain Elongation (One cycle for each amino acid):
-
Deprotection:
-
Neutralization:
-
Wash the resin with a solution of 5% DIPEA in DCM to neutralize the TFA salt of the N-terminal amine.
-
Wash the resin again with DCM.
-
-
Coupling (for Boc-Ser(Bzl)-OH and then Boc-Ala-OH):
-
Dissolve the next Boc-amino acid (e.g., Boc-Ser(Bzl)-OH) and HBTU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (colorless/yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for the next amino acid (Boc-Ala-OH).
-
3. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin-bound peptide and dry it thoroughly.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add p-cresol as a scavenger.
-
Carefully add liquid HF at low temperature and stir for 1-2 hours. This cleaves the peptide from the resin and removes the benzyl side-chain protecting group from serine.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Feglymycin Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using Boc-L-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a critical component in the pharmaceutical industry for producing therapeutic peptides and other commercial applications. Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method, particularly advantageous for complex, hydrophobic, or lengthy peptide sequences. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme utilizes the acid-labile Boc group for the temporary protection of the α-amino group, while more stable, benzyl-based protecting groups are used for amino acid side chains. For the incorporation of serine, the side-chain hydroxyl group is typically protected as a benzyl ether [Boc-Ser(Bzl)-OH] to prevent side reactions such as O-acylation.
The core principle of Boc-SPPS involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain covalently attached to an insoluble resin support. Each cycle of amino acid addition consists of two main steps: the removal of the Nα-Boc group with a moderately strong acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid, activated by a suitable coupling agent. The final step involves the simultaneous cleavage of the completed peptide from the resin and removal of all side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).
These application notes provide a detailed overview and generalized protocols for the large-scale synthesis of peptides incorporating Boc-L-serine using Boc-SPPS chemistry.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative parameters for the large-scale solid-phase synthesis of a model peptide incorporating Boc-L-Serine. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and equipment.
Table 1: Resin and First Amino Acid Loading Parameters
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield Resin (chloromethylated) | A classic choice for producing C-terminal peptide acids with Boc-SPPS. |
| Resin Substitution | 0.5 - 1.0 mmol/g | Lower substitution is often beneficial for longer or aggregation-prone sequences. |
| Boc-L-Ser(Bzl)-OH Equivalents | 1.0 - 1.5 eq. (relative to resin Cl⁻) | For initial loading onto the resin. |
| Loading Method | Cesium Salt Method | Ensures racemization-free esterification of the first amino acid.[1] |
| Typical Loading Efficiency | 70 - 95% | Varies based on reaction conditions and the specific amino acid. |
Table 2: Parameters for a Single SPPS Cycle (Amino Acid Addition)
| Parameter | Typical Value (per cycle) | Notes |
| Boc Deprotection Reagent | 50% TFA in Dichloromethane (DCM) | A 5 min pre-wash followed by a 15-25 min deprotection step is common.[1] |
| Neutralization Reagent | 5-10% DIEA in DCM or DMF | Two neutralization steps of 5-10 minutes each are performed. |
| Boc-Amino Acid Equivalents | 2 - 4 eq. (relative to initial resin loading) | Excess is used to drive the reaction to completion. |
| Coupling Reagent (e.g., HBTU) | 2 - 4 eq. (relative to initial resin loading) | HBTU/HATU are effective for most couplings, including sterically hindered ones. |
| Activation Base (DIEA) | 4 - 8 eq. (relative to initial resin loading) | Used to facilitate the activation and coupling reaction. |
| Coupling Time | 1 - 2 hours | Reaction completion is monitored using the Kaiser (ninhydrin) test. |
Table 3: Cleavage and Purification Parameters
| Parameter | Typical Value | Notes |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Requires specialized equipment and stringent safety protocols.[2] |
| Scavengers | Anisole, p-cresol, or thioanisole | Essential for trapping reactive carbocations generated during cleavage.[1][2] |
| HF/Scavenger Ratio | 9:1 (v/v) | A common ratio, for example, HF/anisole.[1] |
| Cleavage Conditions | 0°C for 45 - 60 minutes | Temperature and time may be adjusted based on the peptide sequence.[1] |
| Crude Peptide Yield | 60 - 85% | Calculated based on the initial loading of the first amino acid. |
| Purification Method | Preparative Reverse-Phase HPLC (RP-HPLC) | Standard for purifying synthetic peptides. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after lyophilization. |
Experimental Protocols
The following protocols outline the major steps in a large-scale Boc-SPPS of a peptide containing L-serine. The side-chain of serine is protected as a benzyl ether, i.e., Boc-L-Ser(Bzl)-OH .
Protocol 1: Attachment of First Amino Acid (Boc-L-Ser(Bzl)-OH) to Merrifield Resin
This protocol utilizes the cesium salt method for efficient and racemization-free loading.
Materials:
-
Merrifield resin (1.0 eq., e.g., 100 g, 0.8 mmol/g substitution)
-
Boc-L-Ser(Bzl)-OH (1.2 eq., relative to resin substitution)
-
Cesium Carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Dioxane
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Preparation of Cesium Salt:
-
Dissolve Boc-L-Ser(Bzl)-OH in EtOH (approx. 2 mL/mmol) and add a small amount of water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 2M aqueous solution of Cs₂CO₃.
-
Evaporate the mixture to dryness under reduced pressure.
-
To ensure the salt is anhydrous, add dioxane and evaporate to dryness. Repeat this step. The resulting Boc-L-Ser(Bzl)-OCs salt should be a dry, fine powder.
-
-
Resin Swelling and Amino Acid Attachment:
-
Place the Merrifield resin in a suitable reaction vessel.
-
Wash the resin with DCM (3x) and then DMF (3x).
-
Swell the resin in DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.
-
Add the dried Boc-L-Ser(Bzl)-OCs salt (1.2 eq.) to the swollen resin.
-
Agitate the mixture at 50°C for 24 hours.
-
-
Washing and Drying:
-
Filter the resin and wash thoroughly with DMF (3x).
-
Perform sequential washes with DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin in vacuo to a constant weight. The loading efficiency can be determined by methods such as the picric acid test.
-
Protocol 2: Standard SPPS Cycle for Peptide Chain Elongation
The following steps are repeated for each subsequent amino acid to be added to the peptide chain.
Materials:
-
Peptide-resin from the previous step
-
50% TFA in DCM (v/v)
-
DCM, peptide synthesis grade
-
Isopropanol (IPA)
-
5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF (v/v)
-
Nα-Boc-protected amino acid (e.g., Boc-Ala-OH, 3 eq.)
-
HBTU (3 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the SPPS reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the swelling solvent. Add the 50% TFA/DCM solution to the resin.
-
Agitate for a 5-minute "pre-wash".[1]
-
Drain the solution and add a fresh portion of 50% TFA/DCM.
-
Agitate for an additional 20-25 minutes to ensure complete deprotection.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[1]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add the 5-10% DIEA solution and agitate for 5-10 minutes.
-
Drain and repeat the neutralization step one more time to ensure complete conversion of the N-terminal ammonium salt to the free amine.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Nα-Boc-amino acid by dissolving it (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle.
Protocol 3: Final Cleavage and Deprotection with Anhydrous HF
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely toxic, corrosive, and hazardous substance. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus (e.g., from Toho Kasei or Peptide Institute). Adherence to strict safety protocols is mandatory.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
Diethyl ether (cold, peroxide-free)
-
Aqueous acetic acid (e.g., 10%) or another suitable buffer for dissolving the crude peptide
Procedure:
-
Pre-Cleavage Preparation:
-
Perform a final N-terminal Boc deprotection on the fully assembled peptide-resin as described in Protocol 2, Step 2. This prevents t-butylation of sensitive residues.
-
Thoroughly dry the peptide-resin under high vacuum for several hours to remove all residual solvents and moisture.
-
Place the dried peptide-resin (e.g., 1-2 g) into the HF-resistant reaction vessel of the cleavage apparatus.
-
Add the scavenger (e.g., 2 mL of p-cresol) to the vessel and cool it in a dry ice/acetone bath.
-
-
HF Cleavage:
-
Carefully condense anhydrous HF (e.g., 18 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour. The strong acid cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups, including the benzyl ether from serine.
-
-
HF Evaporation and Peptide Precipitation:
-
After the reaction is complete, evaporate the HF under a vacuum, trapping the gas in a suitable base trap (e.g., calcium oxide).
-
Once all HF is removed, wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Collect the crude peptide by filtration or centrifugation. Wash several more times with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Crude Peptide Purification
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often Solvent A or a buffer containing a denaturant like guanidinium hydrochloride if solubility is an issue. Filter the solution to remove any particulates.
-
Purification:
-
Equilibrate the preparative C18 column with Solvent A.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the fractions containing the peptide of desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy solid.
-
Troubleshooting and Side Reactions
-
Aggregation: Sequences containing serine, along with hydrophobic residues, can be prone to aggregation, leading to incomplete coupling.[3]
-
Solution: Use "in situ" neutralization protocols, switch to a more polar solvent like NMP, or add chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt hydrogen bonding.[4]
-
-
O-acylation: If the serine hydroxyl group is not protected, it can be acylated during the coupling step, leading to branched peptide impurities.
-
Solution: Always use side-chain protected serine, such as Boc-Ser(Bzl)-OH, during Boc-SPPS.
-
-
N→O Acyl Shift: During strong acid treatment (HF cleavage), peptides containing serine or threonine can undergo an N→O acyl shift, forming an ester linkage.[1]
-
Solution: This reaction is often reversible upon treatment with a mild base. However, careful control of cleavage conditions is the primary preventative measure.
-
-
Aspartimide Formation: Sequences containing Asp-Ser can be particularly problematic for aspartimide formation under both acidic and basic conditions.[5]
-
Solution: Using the β-cyclohexyl ester (OcHex) for aspartic acid side-chain protection instead of the benzyl ester can significantly reduce this side reaction.[5]
-
Visualizations
Caption: General workflow for one cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for peptide cleavage from the resin and subsequent purification.
References
Troubleshooting & Optimization
Technical Support Center: N-[tert-butoxycarbonyl]-L-serine Coupling Reactions
Welcome to the technical support center for N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with Boc-L-serine?
Low coupling yields in Boc-L-serine reactions can stem from several factors:
-
Side-Chain Reactivity: The hydroxyl group on the serine side chain is nucleophilic and can be acylated by the activated carboxylic acid of another amino acid, leading to side products and reduced yield of the desired peptide.[1][2] It is highly recommended to use a side-chain protected Boc-L-serine derivative.
-
Incomplete Coupling: The coupling reaction may not go to completion due to steric hindrance, suboptimal activation of the carboxylic acid, or aggregation of the growing peptide chain on the solid support.
-
Racemization: The chiral integrity of the serine residue can be compromised during the activation step, leading to the formation of diastereomeric peptides. The choice of coupling reagent and additives is crucial to minimize racemization.[3][4]
-
Incomplete Boc Deprotection: If the Boc protecting group on the N-terminus of the growing peptide is not completely removed prior to the coupling step, the incoming Boc-L-serine will be unable to react, resulting in a truncated peptide sequence and consequently, a lower yield of the full-length product.
Q2: Is it necessary to protect the side chain of Boc-L-serine during coupling reactions?
Yes, for most applications, especially in the synthesis of longer peptides, protecting the hydroxyl group of the serine side chain is crucial.[1] Unprotected serine can lead to O-acylation, where the side-chain hydroxyl group is acylated instead of the N-terminal amine.[2] This side reaction consumes the activated amino acid and leads to the formation of undesired byproducts, significantly reducing the yield of the target peptide. While serine can sometimes be incorporated into short peptides without side-chain protection, it is generally not recommended.[1]
Q3: What are the recommended side-chain protecting groups for Boc-L-serine in Boc-SPPS?
In Boc-based solid-phase peptide synthesis (SPPS), the most commonly used protecting group for the serine side chain is the benzyl ether (Bzl) .[1][5] The Boc-Ser(Bzl)-OH derivative is widely used. The benzyl group is stable to the acidic conditions used for Boc deprotection (e.g., TFA in DCM) and is typically removed during the final cleavage of the peptide from the resin with strong acids like HF or TFMSA.[5]
Another option, though more common in Fmoc chemistry, is the tert-butyl (tBu) ether. The Boc-Ser(tBu)-OH derivative can also be used. The tBu group is also removed under strong acidic conditions during final cleavage.
Q4: Which coupling reagents are most effective for Boc-L-serine?
The choice of coupling reagent significantly impacts the efficiency and fidelity of the coupling reaction. For Boc-L-serine, especially when dealing with sterically hindered couplings or sequences prone to aggregation, the following are recommended:
-
Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective choice.[3] The additive is essential to suppress racemization.[3]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling with low racemization.[3][4] They are particularly effective for difficult couplings.[6]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for sterically hindered amino acids.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Target Peptide | Incomplete coupling reaction. | - Perform a double coupling: after the first coupling, wash the resin and repeat the coupling step with fresh reagents.[6]- Increase the reaction time.- Use a more potent coupling reagent like HATU or PyBOP.[6]- Gently increase the reaction temperature (e.g., to 40-50°C), monitoring for potential side reactions. |
| O-acylation of unprotected serine side chain. | - Use a side-chain protected Boc-L-serine derivative, such as Boc-Ser(Bzl)-OH.[1][5] | |
| Incomplete Boc deprotection of the N-terminal amine. | - Extend the TFA deprotection time.- Perform a second TFA deprotection step after washing the resin.- Ensure vigorous agitation during deprotection to prevent resin aggregation. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | - Monitor coupling completion using a qualitative test like the Kaiser (ninhydrin) test.[6]- If the Kaiser test is positive, perform a recoupling before proceeding to the next deprotection step.[6]- Consider capping unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Presence of Diastereomers (Racemization) | Suboptimal activation method. | - Always use an additive like HOBt or HOAt when using carbodiimide coupling reagents.[3]- Use a coupling reagent known for low racemization, such as HATU or PyBOP.[4]- Avoid excessive pre-activation times. |
| Formation of Guanidinyl Moiety on N-terminus | Use of excess uronium/aminium coupling reagent. | - Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[7] |
Quantitative Data
Table 1: Comparison of Racemization Levels for Different Coupling Reagents
| Coupling Reagent | Base | % Racemization (Model Peptide) | Reference |
| HCTU | DIEA | 10.9 | [8] |
| HCTU | Proton Sponge | 3.5 | [8] |
| HCTU | TMP | 1.3 | [8] |
| DIC/HOBt | - | Low (not specified) | [8] |
Note: Data is for the model peptide H-Gly-Cys-Phe-NH₂ and illustrates the impact of the base and coupling reagent on racemization, which is a critical consideration for serine coupling.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling Cycle with HBTU/DIPEA
This protocol outlines a single coupling cycle for incorporating a side-chain protected Boc-L-serine, such as Boc-Ser(Bzl)-OH, onto a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin thoroughly with dimethylformamide (DMF).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM and DMF.[8]
3. Neutralization:
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2-5 minutes.
-
Wash the resin with DMF.[8]
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents, optional but recommended) in DMF.
-
Add DIPEA (4-6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[8]
5. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
Protocol 2: Double Coupling Procedure
This procedure should be followed if the Kaiser test indicates an incomplete initial coupling.
-
Drain the initial coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of activated Boc-Ser(Bzl)-OH as described in Protocol 1, step 4.
-
Add the fresh coupling mixture to the resin and agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the second coupling.
-
Wash the resin as described in Protocol 1, step 5.
Visualizations
Caption: Standard workflow for a Boc-L-serine coupling cycle in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Deprotection of Boc-L-Serine Residues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotection of Boc-L-serine residues. This guide addresses common challenges, including incomplete deprotection and side reactions involving the serine hydroxyl group, providing detailed protocols and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the deprotection of Boc-L-serine residues?
A1: The primary challenges during the acid-catalyzed deprotection of Boc-L-serine residues are incomplete removal of the Boc group and the occurrence of side reactions involving the serine side chain. The main side reactions are O-acylation of the hydroxyl group and dehydration (β-elimination) to form a dehydroalanine residue.[1] These issues can lead to a heterogeneous product mixture, complicating purification and potentially altering the biological activity of the target molecule.
Q2: What causes incomplete deprotection of the Boc group?
A2: Incomplete deprotection of the Boc group can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to completely cleave the Boc group.[2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for complete removal.[2]
-
Steric Hindrance: The environment surrounding the Boc-protected amine might be sterically hindered, impeding the access of the acid.[2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the solid support can limit the diffusion of deprotection reagents to the peptide chain.[2]
Q3: What is O-acylation of the serine residue during Boc deprotection?
A3: O-acylation is a side reaction where the hydroxyl group of the serine side chain is acylated. When using trifluoroacetic acid (TFA) for deprotection, this can result in the formation of an O-trifluoroacetylated serine residue. This side reaction is promoted by the presence of a strong acid and a nucleophilic hydroxyl group.
Q4: What is dehydration (β-elimination) of the serine residue?
A4: Dehydration, or β-elimination, is a side reaction where the serine residue loses a molecule of water to form a dehydroalanine (Dha) residue.[1] While this is more commonly associated with basic conditions used in Fmoc-based peptide synthesis, it can also be catalyzed by acid. The resulting dehydroalanine is a reactive Michael acceptor and can react with various nucleophiles, leading to undesired adducts.[1]
Q5: How can I detect these side reactions?
A5: The presence of side products can be detected using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product will show additional peaks corresponding to the incompletely deprotected product, the O-acylated product, or the dehydroalanine-containing product and its adducts.[1]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the masses of the desired product and any side products. An incomplete deprotection will result in a mass increase of 100.12 g/mol (the mass of the Boc group). O-trifluoroacetylation will lead to a mass increase of 96 g/mol . Dehydration will result in a mass loss of 18 Da (the mass of water).[1]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material in the crude product, confirmed by TLC, HPLC, or MS.
-
A complex mixture of products observed in the final analysis.
Troubleshooting Workflow:
References
Technical Support Center: Purification of Peptides Containing Boc-L-Serine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing Boc-L-serine.
Frequently Asked Questions (FAQs)
Q1: What is the standard protecting group for the serine side chain in Boc-based solid-phase peptide synthesis (SPPS), and how is it removed?
A1: In Boc-based SPPS, the hydroxyl group of serine is most commonly protected as a benzyl ether (Bzl).[1][2] This protecting group is stable during the repetitive acid treatments (e.g., with trifluoroacetic acid - TFA) used to deprotect the N-terminal Boc group. The benzyl group is typically removed simultaneously with the cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]
Q2: What are the most common side reactions involving serine during the final cleavage and deprotection steps in Boc-SPPS?
A2: The most notable side reaction involving serine during strong acid cleavage is the acid-catalyzed N-O acyl shift.[4] This results in the formation of an ester bond between the backbone carbonyl and the serine side-chain hydroxyl group, which can lead to purification challenges. Additionally, incomplete removal of the O-benzyl group can occur, resulting in a hydrophobic impurity that is closely related to the target peptide.
Q3: What is the recommended purification method for peptides containing serine that were synthesized using the Boc strategy?
A3: The standard and most powerful method for purifying synthetic peptides, including those containing serine, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique separates the target peptide from impurities based on hydrophobicity.
Q4: Why is a scavenger used during the cleavage of peptides containing Boc-Ser(Bzl)-OH?
A4: During cleavage with strong acids like HF or TFMSA, the benzyl protecting group is cleaved, forming benzyl cations. These cations are reactive and can cause side reactions, such as alkylation of sensitive amino acid residues like tryptophan and methionine. Scavengers, such as anisole, are added to the cleavage cocktail to trap these reactive benzyl cations and prevent unwanted modifications to the peptide.[7]
Troubleshooting Guides
Issue 1: A significant peak with a slightly longer retention time than the target peptide is observed in the RP-HPLC chromatogram.
Possible Cause: Incomplete removal of the O-benzyl protecting group from the serine residue. The resulting O-benzylated peptide is more hydrophobic than the target peptide and will therefore have a longer retention time on a reverse-phase column.
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Confirm the identity of the impurity peak using mass spectrometry. The mass of the O-benzylated peptide will be 90 Da higher than the target peptide (mass of benzyl group, C₇H₇, minus a proton).
-
Optimize Cleavage Conditions:
-
Increase Cleavage Time: Extend the duration of the HF or TFMSA cleavage reaction to ensure complete removal of the benzyl group. It is advisable to perform a small-scale trial cleavage with different time points (e.g., 1, 2, and 4 hours) to determine the optimal duration.[1]
-
Adjust Scavenger Cocktail: Ensure the appropriate scavenger, such as anisole, is present in the cleavage mixture to trap the benzyl cations formed.[7]
-
-
Chromatographic Separation: If re-cleavage is not feasible, optimize the RP-HPLC gradient to improve the separation between the target peptide and the O-benzylated impurity. A shallower gradient of the organic mobile phase can enhance resolution.
Issue 2: The appearance of a doublet or a broad peak for the target peptide in the RP-HPLC chromatogram.
Possible Cause: Acid-catalyzed N-O acyl shift at the serine residue during cleavage. This rearrangement forms a depsipeptide (an ester linkage in the backbone), which may have a similar retention time to the native peptide, leading to peak broadening or the appearance of a closely eluting doublet.[4]
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: The depsipeptide will have the same mass as the target peptide, making it an isomer. Tandem MS (MS/MS) may be required to confirm the structural rearrangement.
-
Base Treatment to Reverse the Acyl Shift: The N-O acyl shift is reversible under basic conditions.[4] A post-cleavage workup with a mild base can convert the ester linkage back to the native amide bond.
Experimental Protocol: Reversal of N-O Acyl Shift
-
Objective: To reverse the N-O acyl shift in a serine-containing peptide.
-
Reagents:
-
Crude peptide post-cleavage and ether precipitation.
-
Aqueous ammonia solution (e.g., 1 M) or other suitable aqueous base like 10% ammonium bicarbonate.
-
-
Procedure:
-
Dissolve the crude peptide in an aqueous buffer.
-
Adjust the pH of the solution to a basic range (pH 8-9) using the aqueous ammonia solution.
-
Stir the solution at room temperature and monitor the reaction progress by analytical RP-HPLC.
-
Once the conversion to the native peptide is complete (indicated by the disappearance of the depsipeptide peak and an increase in the target peptide peak), neutralize the solution.
-
Lyophilize the sample before proceeding with RP-HPLC purification.
-
-
Issue 3: Poor peak shape (tailing) during RP-HPLC purification.
Possible Cause: Several factors can contribute to peak tailing, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%). A low pH (around 2) protonates residual silanol groups on the silica-based column, minimizing secondary interactions that can cause peak tailing.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column designed for peptide separations to reduce interactions with free silanols.
-
Reduce Sample Load: Inject a smaller amount of the peptide to check for column overload.
-
Adjust Gradient: A shallower gradient can sometimes improve peak shape.
-
Check Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. If the peptide is difficult to dissolve, consider using a stronger solvent, but be mindful that this can affect peak shape if it is much stronger than the initial mobile phase.
Data Presentation
Table 1: Common Impurities in Peptides Synthesized with Boc-Ser(Bzl)-OH and their RP-HPLC Characteristics
| Impurity Type | Description | Expected Mass Difference from Target | Typical RP-HPLC Elution Profile |
| Deletion Sequence | Peptide missing one or more amino acids. | Varies (mass of missing residue(s)) | Usually elutes earlier (more polar). |
| Truncated Sequence | Premature termination of the peptide chain. | Varies | Typically elutes earlier. |
| Incomplete Deprotection (O-Benzyl) | Residual benzyl group on the serine side chain. | +90 Da | Elutes later (more hydrophobic). |
| N-O Acyl Shift Product | Isomer with an ester bond in the backbone at the serine residue. | 0 Da (isomer) | May co-elute or appear as a shoulder or closely eluting peak. |
Experimental Protocols
General RP-HPLC Purification Protocol for a Serine-Containing Peptide
-
Sample Preparation:
-
After cleavage and ether precipitation, dissolve the crude peptide in a suitable solvent, typically Mobile Phase A (e.g., 0.1% TFA in water), to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical RP-HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This can be optimized based on the retention time of the target peptide.
-
-
Preparative RP-HPLC Scale-Up:
-
Column: A larger C18 column with the same stationary phase as the analytical column (e.g., 22 x 250 mm).
-
Flow Rate: Scale the flow rate according to the column dimensions.
-
Gradient: Adjust the gradient timing based on the new flow rate and column volume to maintain the same separation profile.
-
Injection: Inject the prepared crude peptide solution.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical RP-HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
-
Visualizations
Caption: General workflow for the synthesis and purification of a peptide containing Boc-L-serine.
Caption: Troubleshooting workflow for identifying and addressing common impurities.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-L-Serine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered during the synthesis of peptides containing Boc-L-serine.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin. This leads to the formation of stable secondary structures, such as β-sheets, which renders the peptide chains less accessible for subsequent deprotection and coupling steps.[1][2][3] Hydrophobic sequences are particularly prone to aggregation.[2][4]
Q2: Does Boc-L-serine specifically promote aggregation?
A2: While not always the sole cause, the presence of serine in a peptide sequence can contribute to aggregation due to the hydrogen bonding potential of its hydroxyl group.[1] In the context of Boc-L-serine, the Boc (tert-butyloxycarbonyl) protecting group itself does not inherently promote aggregation. However, within a sequence containing other hydrophobic residues, the overall character of the peptide can lead to aggregation issues.[2] Difficulties can also arise from side reactions related to the serine hydroxyl group.[5][6]
Q3: What are the common signs of peptide aggregation during synthesis?
A3: Common indicators of on-resin peptide aggregation include:
-
Resin Shrinking: A noticeable decrease in the volume of the peptide-resin beads.[1][2][3]
-
Poor Swelling: The resin fails to swell adequately in the synthesis solvents.[2][3][4]
-
Slow or Incomplete Reactions: Observed as positive Kaiser tests (or other ninhydrin-based tests) after coupling steps, indicating the presence of unreacted free amines.[1][5]
-
Formation of Gel-like Substance: The peptide-resin may appear clumpy or form a gel after cleavage.[2]
Q4: At what stage is aggregation most likely to occur?
A4: Aggregation can occur at multiple stages of the peptide synthesis workflow:
-
During SPPS: Growing peptide chains on the resin can aggregate, leading to incomplete reactions and the formation of deletion sequences.[2]
-
Post-Cleavage: The peptide may precipitate from the cleavage cocktail upon its removal from the resin.[2]
-
During Purification: Aggregation can lead to poor solubility, broad peaks during HPLC analysis, and low recovery of the final product.[2]
Troubleshooting Guide
Strategies to Mitigate Aggregation During SPPS
Several strategies can be employed to disrupt the formation of secondary structures and improve the solvation of the peptide-resin complex.
| Strategy | Description | Expected Outcome | Key Considerations |
| Pseudoproline Dipeptides | Incorporate a pseudoproline dipeptide at the serine residue. This introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[1][7][8] | Highly effective in preventing aggregation and improving solubility and coupling efficiency.[4][8] | The native serine residue is regenerated upon final cleavage with TFA.[7] |
| Backbone Protection | Use amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the backbone nitrogen.[1][4] | Sterically hinders hydrogen bonding between peptide chains, effectively disrupting aggregation.[4] | These protecting groups are removed during the final TFA cleavage.[9] |
| Bulky Side-Chain Protecting Groups | For serine, using a bulkier protecting group like trityl (Trt) instead of the more common tert-butyl (tBu) can help prevent interchain hydrogen bonding.[1][7] | Can improve solvation and reduce aggregation. | Compatibility with the overall protection strategy should be considered. |
| Chaotropic Salts | Add chaotropic salts like LiCl, KSCN, or NaClO4 to the coupling or washing solutions.[1][4][7] | Helps to disrupt aggregation by interfering with hydrogen bonding.[4] | May require optimization of concentration. |
| "Magic Mixture" Solvent | Use a solvent mixture such as DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate.[7] | Can improve solvation of aggregating sequences. | May require elevated temperatures (e.g., 55 °C) for acylation.[7] |
| Microwave Irradiation | Utilize microwave energy during coupling steps.[1][4] | Can significantly improve synthesis efficiency for difficult sequences by disrupting aggregation.[1] | Requires a microwave peptide synthesizer. |
| Sonication | Apply ultrasonic energy to the reaction vessel.[1][4] | Physically disrupts aggregated peptide-resin.[1] | Care must be taken to avoid damaging the resin. |
| Double Coupling | Repeat the coupling step for the problematic amino acid.[5] | Can help drive the reaction to completion for difficult couplings.[5] | Increases reagent consumption and cycle time.[5] |
| In Situ Neutralization | For Boc-chemistry SPPS, perform neutralization simultaneously with coupling.[10] | Can significantly increase the efficiency of chain assembly for "difficult" sequences.[10] | Specific protocols should be followed. |
Experimental Protocols
Protocol 1: Standard Boc-L-Serine Coupling
This protocol outlines a standard procedure for the incorporation of Boc-L-Serine in solid-phase peptide synthesis.
Materials:
-
Boc-L-Ser(Bzl)-OH (or other suitably protected Boc-L-serine)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, DIEA)
-
Solvent (e.g., DMF, NMP)
-
DCM (for washing)
-
TFA (for deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain and repeat the treatment for 20-25 minutes.[11]
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM.[5]
-
-
Coupling:
-
In a separate vessel, dissolve Boc-L-Ser(Bzl)-OH (3-4 eq.) and a coupling reagent (e.g., HATU, 3.8 eq.) in DMF.
-
Add a base (e.g., DIEA, 6-8 eq.) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1][5]
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[5]
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the use of a pseudoproline dipeptide to mitigate aggregation at a serine residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.)
-
Coupling reagent (e.g., HATU) (3 eq.)
-
Base (e.g., DIPEA) (6 eq.)
-
DMF or NMP
Procedure:
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.
-
Add the base to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for the recommended time (typically 1-2 hours).
-
Monitoring: Perform a test to confirm the completion of the coupling (e.g., Kaiser test).
-
Proceed with the synthesis of the next amino acid.[1]
Visualizations
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Caption: Decision-making workflow for troubleshooting peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
Technical Support Center: Optimizing Boc-L-serine Activation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction times for Boc-L-serine activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation of Boc-L-serine, presented in a question-and-answer format.
Q1: My activation reaction is extremely slow or appears to have stalled. What are the potential causes and how can I resolve this?
A1: Slow or stalled reactions are a common issue. The following factors are primary contributors:
-
Insufficiently Active Coupling Reagent: The coupling reagent may have degraded due to improper storage (e.g., exposure to moisture). Always use fresh, high-quality reagents and store them under anhydrous conditions.
-
Low Reaction Temperature: While lower temperatures can minimize side reactions, they also significantly slow down the rate of activation. If the reaction is clean but slow, a modest increase in temperature (e.g., from 0 °C to room temperature) can be beneficial.
-
Inappropriate Solvent: The choice of solvent is critical for solubility and reaction kinetics. Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a more suitable solvent like DMF or NMP.
-
Suboptimal Stoichiometry: An incorrect ratio of coupling reagent to Boc-L-serine can lead to incomplete activation. A slight excess of the coupling reagent (1.1-1.2 equivalents) is often optimal.
Troubleshooting Workflow: Slow or Stalled Reaction
Caption: Troubleshooting decision tree for slow Boc-L-serine activation.
Q2: I'm observing the formation of significant byproducts. How can I improve the purity of my activated Boc-L-serine?
A2: Byproduct formation is often linked to the reactivity of the serine hydroxyl group or racemization.
-
Side-chain Protection: The hydroxyl group of serine can undergo side reactions. While often not necessary, if significant O-acylation is observed, consider protecting the hydroxyl group (e.g., as a benzyl or t-butyl ether) prior to the activation step.
-
Racemization: Loss of stereochemical integrity can occur, particularly with highly activating conditions or prolonged reaction times. To minimize racemization, use reagents known to suppress it, such as those that form HOBt or OxymaPure® esters in situ.[1] Also, avoid excessive amounts of strong, non-hindered bases and maintain a controlled temperature.[1]
-
Urethane Formation: With carbodiimide reagents (e.g., DCC, EDC), the activated species can rearrange to form an N-acylurea byproduct, which is difficult to remove. The addition of a nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the active intermediate, forming an active ester and minimizing N-acylurea formation.
Q3: The workup procedure is complicated by insoluble byproducts, like DCU from DCC. How can I simplify this?
A3: The choice of coupling reagent directly impacts the workup.
-
Use a Water-Soluble Carbodiimide: Switch from DCC (dicyclohexylcarbodiimide) to a water-soluble equivalent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash.
-
Alternative Activating Agents: Employ onium salt-based reagents (e.g., HBTU, HATU, PyBOP).[1] The byproducts from these reagents are generally soluble in the reaction medium and easily removed during standard workup and purification steps.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating the carboxyl group of Boc-L-serine?
A1: The primary methods involve converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack. Common approaches include:
-
Carbodiimides: Reagents like DCC or EDC are used to form a highly reactive O-acylisourea intermediate. This is often done in the presence of an additive like NHS or HOBt to form a more stable active ester.
-
Onium Salts: Reagents such as HBTU, HATU, and PyBOP react with the carboxyl group to form active esters in situ. These are highly efficient and are staples in modern peptide synthesis.[1]
-
Acid Halides: Conversion to an acid chloride or fluoride provides a very reactive species, though this method can be harsh and may lead to more side reactions if not carefully controlled.
General Activation Pathway
Caption: Simplified workflow for the activation and coupling of Boc-L-serine.
Q2: How does reaction time typically vary with different activating agents?
A2: Reaction times can vary significantly based on the chosen reagent's reactivity. Onium salt reagents are generally faster and more efficient than carbodiimides alone.
| Activating Agent | Additive | Typical Reaction Time (at RT) | Relative Reactivity |
| DCC | None | 4 - 12 hours | Moderate |
| DCC | NHS/HOBt | 1 - 4 hours | High |
| EDC | NHS/HOBt | 1 - 3 hours | High |
| HBTU | Base | 15 - 60 minutes | Very High |
| HATU | Base | 5 - 30 minutes | Extremely High |
Note: Times are estimates and can be influenced by substrate, solvent, and temperature.
Q3: What is the impact of temperature on activation time and product purity?
A3: Temperature is a critical parameter that presents a trade-off between reaction rate and purity.
| Temperature | Effect on Reaction Time | Potential Impact on Purity |
| 0 - 5 °C | Slower | Minimizes racemization and other temperature-sensitive side reactions. |
| Room Temp (20-25 °C) | Faster | Optimal for most standard couplings; slight increase in risk of side reactions. |
| > 30 °C | Much Faster | Significantly increases the risk of racemization and byproduct formation.[3] |
Q4: Can the hydroxyl group of serine interfere with the activation?
A4: Yes, the free hydroxyl group is a potential site for side reactions, primarily O-acylation, where the activated serine molecule acylates the hydroxyl group of another serine molecule, leading to dipeptide formation or oligomerization. While this is not always a major issue, particularly with efficient and rapid coupling protocols, it can be mitigated by:
-
Using a protecting group for the hydroxyl side chain (e.g., t-butyl, benzyl).
-
Optimizing stoichiometry to avoid a large excess of the activating agent.
-
Ensuring rapid consumption of the active intermediate by the desired nucleophile.
Experimental Protocols
Protocol 1: Activation using EDC and NHS in Dichloromethane (DCM)
-
Dissolution: Dissolve Boc-L-serine (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of EDC: Add EDC (1.2 eq) portion-wise to the stirred solution over 5 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the Boc-L-serine-NHS ester.
-
Workup (if isolating the active ester): Once the reaction is complete, the mixture can be washed with cold water and brine, dried over sodium sulfate, and the solvent removed under reduced pressure. The crude active ester can then be used without further purification.
Protocol 2: Activation using HBTU and DIEA in Dimethylformamide (DMF)
-
Dissolution: Dissolve Boc-L-serine (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Addition of Base: Add N,N-diisopropylethylamine (DIEA, 2.0 eq) to the solution and stir for 2 minutes.
-
Addition of HBTU: Add HBTU (1.1 eq) to the mixture. The solution may change color (e.g., to yellow), indicating the formation of the active species.
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes. The activation is typically very rapid.
-
Usage: The resulting solution containing the activated Boc-L-serine is generally used immediately by adding the desired nucleophile directly to the reaction vessel.
References
stability of N-[tert-butoxycarbonyl]-L-serine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions concerning the stability and handling of N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a protected amino acid derivative designed for enhanced stability and solubility, making it ideal for peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is sensitive to acidic environments.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place. The recommended storage temperature is between 0°C and 8°C.[1][3]
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 4): The Boc group is labile in acidic conditions and will be cleaved. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents will rapidly remove the Boc group.[4][5]
-
Neutral Conditions (pH ~7): It is stable at neutral pH.
-
Basic Conditions (pH > 8): The Boc group is stable under basic conditions.[2]
Q4: What is the thermal stability of this compound?
Q5: Is this compound stable in common organic solvents?
This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[7][8] The Boc group is generally stable in these solvents under neutral conditions. However, acidic impurities in solvents can lead to gradual deprotection over time.
Q6: Is this compound susceptible to enzymatic degradation?
The Boc protecting group is generally resistant to enzymatic cleavage by common proteases and peptidases. While some esterases and lipases can hydrolyze tert-butyl esters, the carbamate linkage of the Boc group is typically stable.[9]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)
-
Question: My HPLC/LC-MS analysis shows a significant amount of starting material or deletion sequences after the deprotection step. What could be the cause?
-
Answer: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acid may have degraded. Prepare a fresh deprotection solution of 50% TFA in dichloromethane (DCM).[4]
-
Inadequate Reaction Time: While a 20-30 minute treatment is often sufficient, sterically hindered residues may require longer exposure to the acid.[4]
-
Poor Resin Swelling: If the resin is not adequately swollen, the acid cannot efficiently access all the peptide chains. Ensure the resin is fully swollen in DCM before deprotection.[4]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing efficient reagent diffusion.[10] Consider using chaotropic salts or alternative solvents to disrupt aggregation.
-
Issue 2: Side Reactions Observed During Peptide Coupling with Boc-L-serine
-
Question: I am observing unexpected byproducts in my peptide synthesis when using Boc-L-serine. What are the common side reactions?
-
Answer: Several side reactions can occur during peptide synthesis:
-
Aspartimide Formation: In sequences containing Asp-Ser, the peptide backbone can cyclize to form an aspartimide. This is more prevalent under basic or acidic conditions. Using a bulky ester protecting group on the aspartic acid side chain can help minimize this.[5][10]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin. This is particularly an issue when proline is one of the first two residues but can happen with other amino acids as well. Using in situ neutralization protocols can suppress this side reaction in Boc-based synthesis.[10]
-
N-O Acyl Shift: In peptides containing serine or threonine, an acyl group can migrate from the nitrogen to the side-chain oxygen under strong acid treatment. This can often be reversed by treatment with a mild base.[5]
-
Data Presentation
Table 1: Qualitative Stability of this compound Under Various Conditions
| Condition | Parameter | Stability | Notes |
| pH | < 4 | Unstable | Rapid cleavage of the Boc group. |
| ~ 7 | Stable | Optimal pH for stability. | |
| > 8 | Stable | Resistant to basic conditions. | |
| Temperature | 0-8 °C | Stable | Recommended storage temperature.[1][3] |
| Room Temperature | Moderately Stable | Gradual degradation may occur over extended periods. | |
| > 40 °C | Potentially Unstable | Avoid prolonged exposure to elevated temperatures. | |
| Solvents | Aprotic (DMF, DMSO) | Stable | Ensure solvents are anhydrous and free of acidic impurities. |
| Protic (Methanol, Ethanol) | Stable | Ensure solvents are anhydrous and free of acidic impurities. | |
| Chlorinated (DCM) | Stable | Commonly used in deprotection cocktails with acid. | |
| Enzymes | Proteases/Peptidases | Stable | The Boc group protects against cleavage. |
| Esterases/Lipases | Generally Stable | The carbamate bond is not a typical substrate.[9] |
Table 2: Solubility of this compound and Related Compounds
| Solvent | Compound | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | Boc-d-homoserine | 200 mg/mL | Ultrasonic assistance may be required.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Boc-L-homoserine | ≥ 2.5 mg/mL | Formulation for in vivo studies.[7] |
| Water | L-serine | Soluble | |
| Acetonitrile, 1,4-Dioxane, Acetone | L-serine | Soluble in mixtures with water.[11] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the stability of Boc-L-serine under specific conditions (e.g., different pH, temperature, or in various solvents).
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate, acetate)
-
Solvents of interest
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Vials for incubation
-
Quenching solution (e.g., 1 M Tris buffer, pH 8)
Procedure:
-
Sample Preparation: Prepare stock solutions of Boc-L-serine in the desired buffer or solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several vials. Store one vial under control conditions (e.g., -20°C) as the time-zero sample. Incubate the other vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 1, 3, 7, 14 days).
-
Sample Quenching (for pH studies): At each time point, take an aliquot of the sample and neutralize it with the quenching solution to stop any acid- or base-catalyzed degradation.
-
HPLC Analysis:
-
Analyze the time-zero sample by RP-HPLC to determine the initial purity and retention time of intact Boc-L-serine.
-
At each subsequent time point, analyze the incubated samples.
-
Use a suitable gradient to separate the parent compound from any potential degradation products (e.g., unprotected L-serine).
-
-
Data Analysis:
-
Calculate the percentage of remaining Boc-L-serine at each time point by comparing the peak area of the parent compound to the total peak area of all related substances.
-
Plot the percentage of intact Boc-L-serine against time to determine the degradation kinetics.
-
Protocol 2: Determination of Solubility using the Shake-Flask Method
This protocol provides a standardized method for determining the solubility of Boc-L-serine in various organic solvents.[7]
Materials:
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, ethyl acetate, DCM)
-
Vials with screw caps
-
Constant temperature shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Boc-L-serine to a pre-weighed vial. The presence of undissolved solid after equilibration is essential.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for 24 to 72 hours to ensure the system reaches equilibrium.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Quantify the concentration of Boc-L-serine in the filtered saturated solution using a pre-validated analytical method such as HPLC with a calibration curve.
-
-
Calculation:
-
The determined concentration represents the solubility of Boc-L-serine in the specific solvent at the tested temperature.
-
Visualizations
Caption: Factors influencing the stability of N-Boc-L-serine.
Caption: Acid-catalyzed degradation (deprotection) of N-Boc-L-serine.
Caption: Troubleshooting workflow for issues with Boc-L-serine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc-L-Serine, 100 g, CAS No. 3262-72-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
common impurities in N-[tert-butoxycarbonyl]-L-serine and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in N-[tert-butoxycarbonyl]-L-serine (Boc-L-Serine) and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Boc-L-Serine after synthesis?
A1: The most prevalent impurities are typically related to the starting materials and byproducts of the Boc-protection reaction. These include:
-
Unreacted L-serine: The starting amino acid which may not have fully reacted.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Excess protecting agent that remains after the reaction.
-
tert-Butanol: A byproduct formed from the decomposition of (Boc)₂O.
-
N,O-bis-Boc-L-serine: A byproduct formed by the protection of both the amino and hydroxyl groups of L-serine.
-
Boc-D-serine: The D-enantiomer, which can arise from racemization during the synthesis, although this is less common under standard mild basic conditions.
-
Residual Solvents: Solvents used in the reaction and workup, such as ethyl acetate, dioxane, or dimethylformamide (DMF).
-
Inorganic Salts: Salts like sodium sulfate, magnesium sulfate, or potassium bisulfate that are used during the aqueous workup and drying steps.[1][2]
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to assess the purity of your Boc-L-Serine and identify specific impurities:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of starting materials and major byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method for quantifying the purity of Boc-L-Serine and detecting process-related impurities. A C18 reversed-phase column is often used.[3][4]
-
Chiral HPLC: This technique is essential for detecting and quantifying the enantiomeric impurity, Boc-D-serine. Chiral stationary phases, such as those based on crown ethers, are effective for this separation.[5][6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities that have unique proton signals.[8]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of Boc-L-Serine and identify impurities based on their mass-to-charge ratio.
Q3: At what pH should I perform the extraction to remove unreacted L-serine?
A3: To effectively remove unreacted L-serine, the aqueous layer should be acidified to a pH of 2-3.[1][2] At this pH, the carboxylic acid of Boc-L-Serine is protonated, making it soluble in organic solvents like ethyl acetate, while the unreacted L-serine remains as a zwitterion and is more soluble in the aqueous layer.
Q4: How can I remove residual di-tert-butyl dicarbonate and tert-butanol?
A4: Both di-tert-butyl dicarbonate ((Boc)₂O) and tert-butanol are volatile and can often be removed by evaporation under reduced pressure (e.g., using a rotary evaporator).[9] For stubborn traces of (Boc)₂O, a chemical quench with a nucleophile like imidazole can be performed before the aqueous workup. The resulting Boc-imidazole is more water-soluble and easily removed during extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Boc-L-Serine.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Boc-L-Serine | Incomplete reaction. | - Ensure the reaction has gone to completion using TLC analysis before workup.[1]- Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O).- Maintain the appropriate pH (typically basic) during the reaction. |
| Loss of product during extraction. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before extracting with an organic solvent to minimize the solubility of Boc-L-Serine in the aqueous phase.[1][2]- Perform multiple extractions with the organic solvent to maximize recovery. | |
| Presence of Unreacted L-serine in the Final Product | Inefficient extraction. | - Re-dissolve the product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (pH 2-3).- Ensure thorough mixing during the extraction process. |
| Oily or Gummy Product Instead of a Solid | Presence of residual solvents (e.g., tert-butanol, ethyl acetate). | - Dry the product under high vacuum for an extended period.[10]- Co-evaporate with a solvent like toluene to help azeotropically remove residual solvents.[9] |
| Presence of other impurities. | - Attempt crystallization from a suitable solvent system, such as ethyl acetate/hexane or diethyl ether/petroleum ether.[2][11] Seeding with a small crystal of pure Boc-L-Serine can aid crystallization.[11] | |
| Detection of Boc-D-serine Impurity | Racemization during synthesis. | - Ensure the reaction is carried out under mild basic conditions and at a controlled temperature to minimize racemization.- If the D-enantiomer is present, purification can be challenging and may require preparative chiral chromatography. |
Data on Impurity Removal
The following table provides a representative overview of the effectiveness of standard purification protocols on the removal of common impurities. The exact percentages can vary depending on the initial purity and the specific conditions of the purification.
| Impurity | Typical Level in Crude Product (%) | Purification Method | Expected Purity After Purification (%) |
| Unreacted L-serine | 1 - 10 | Acidic aqueous extraction (pH 2-3) | > 99.5 |
| Di-tert-butyl dicarbonate | 1 - 5 | Evaporation under reduced pressure / Chemical quench | > 99.8 |
| tert-Butanol | 1 - 5 | Evaporation under reduced pressure | > 99.9 |
| N,O-bis-Boc-L-serine | < 1 | Crystallization | > 99.5 |
| Boc-D-serine | < 0.5 | Chiral HPLC (if necessary) | > 99.9 (enantiomeric excess) |
Experimental Protocols
Protocol 1: General Purification of Crude Boc-L-Serine
This protocol describes a standard liquid-liquid extraction and crystallization procedure to purify crude Boc-L-Serine obtained from a typical synthesis.
Materials:
-
Crude Boc-L-Serine
-
Ethyl acetate
-
1 N Potassium bisulfate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or petroleum ether
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude Boc-L-Serine in ethyl acetate.
-
Acidic Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with 1 N potassium bisulfate solution to achieve a pH of 2-3 in the aqueous layer. This step removes unreacted L-serine.[1] Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or foam.[1]
-
Crystallization: Dissolve the resulting residue in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. Slowly add a non-polar solvent such as hexane or petroleum ether with stirring until the solution becomes cloudy. Allow the solution to stand, preferably at a cool temperature, to induce crystallization.[2][11]
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the non-polar solvent, and dry under high vacuum to obtain pure Boc-L-Serine.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol outlines a method for determining the enantiomeric purity of Boc-L-Serine using chiral HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a crown-ether based column like ChiroSil® SCA(-))[7]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 84:16 v/v) containing a small amount of acid (e.g., 5 mM perchloric acid).[7]
-
Sample Preparation: Prepare a dilute solution of the Boc-L-Serine sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).
-
Column Temperature: Ambient or as optimized.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The D- and L-enantiomers will be separated into two distinct peaks. Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
Visual Workflow for Impurity Identification and Removal
The following diagram illustrates the general workflow for identifying and removing common impurities from this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
- 3. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. BOC-L-Serine(3262-72-4) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Side-Chain Protection Strategies for Serine in Boc Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the side-chain protection of serine in Boc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the side chain of serine in Boc chemistry?
A1: The hydroxyl group (-OH) of the serine side chain is nucleophilic and can cause several side reactions during peptide synthesis if left unprotected. These include O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. Protecting the hydroxyl group ensures the specific formation of the peptide bond at the N-terminus.
Q2: What are the most common side-chain protecting groups for serine in Boc-SPPS?
A2: The most commonly used protecting group for serine in Boc chemistry is the benzyl ether (Bzl).[1][2] The tert-butyl (tBu) ether is also used, although it is more conventional in Fmoc/tBu strategies.[2] The choice depends on the desired orthogonality and the conditions of final cleavage.
Q3: What is the key difference in the deprotection of Boc-Ser(Bzl)-OH and Boc-Ser(tBu)-OH?
A3: The primary difference lies in the conditions required for their removal. The Boc group on the N-terminus is removed by moderate acids like trifluoroacetic acid (TFA).[3] The benzyl (Bzl) group is stable to TFA and requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3][4] The tert-butyl (tBu) group, on the other hand, is readily cleaved by TFA, similar to the N-terminal Boc group.[2]
Q4: What are the most common side reactions associated with serine residues in peptide synthesis, even when protected?
A4: Even with side-chain protection, serine residues can be susceptible to certain side reactions:
-
Racemization: Serine is prone to losing its stereochemical integrity (racemization) during the activation step of peptide coupling, especially with certain coupling reagents and basic conditions.[5]
-
β-Elimination: Under basic conditions, the protected serine can undergo β-elimination to form a dehydroalanine (Dha) residue. This is a more significant issue in Fmoc chemistry due to the use of piperidine for deprotection but can occur in Boc chemistry if basic conditions are not carefully controlled.[6]
-
N-O Acyl Shift: In the presence of strong acids during cleavage, peptides containing serine can undergo an acid-catalyzed acyl N-O shift. This reaction is reversible upon treatment with a mild base.[7]
Troubleshooting Guides
Issue 1: Incomplete Side-Chain Protection of Serine
-
Symptom: Mass spectrometry of the crude peptide shows a mass corresponding to the desired peptide plus the mass of one or more acyl groups from other amino acids in the sequence. This indicates O-acylation of an unprotected serine.
-
Possible Cause: The initial protection of the serine hydroxyl group was incomplete, or the protecting group was prematurely cleaved during synthesis.
-
Solution:
-
Verify the Purity of Protected Serine: Ensure the starting Boc-Ser(PG)-OH is of high purity and fully protected.
-
Optimize Protection Reaction: If synthesizing the protected serine in-house, ensure the reaction goes to completion. Use a slight excess of the protecting agent and allow for sufficient reaction time. Monitor the reaction by TLC or LC-MS.
-
Check Deprotection Conditions: Ensure that the conditions used for N-terminal Boc group removal (e.g., concentration of TFA in DCM) are not too harsh to partially cleave the side-chain protecting group. This is more of a concern for tBu than for Bzl.
-
Issue 2: Presence of a Dehydroalanine (Dha) Adduct
-
Symptom: HPLC analysis shows a new, often broader, peak eluting near the main product. Mass spectrometry reveals a mass loss of 18 Da (for β-elimination to Dha) or a mass increase corresponding to the addition of a nucleophile (e.g., +85 Da for piperidine, if used).
-
Possible Cause: β-elimination of the serine residue due to exposure to basic conditions.
-
Solution:
-
Avoid Strong Bases: In Boc chemistry, ensure that the neutralization step after TFA treatment is not overly prolonged or performed with an excessively strong base. Diisopropylethylamine (DIEA) is a common choice.
-
Control Temperature: Elevated temperatures can promote β-elimination. If using microwave-assisted synthesis, carefully control the temperature during coupling and deprotection steps.
-
Issue 3: Racemization of Serine Residue
-
Symptom: Chiral HPLC analysis or enzymatic digestion of the final peptide indicates the presence of the D-serine diastereomer.
-
Possible Cause: The activation method for the serine carboxyl group is too aggressive, or excessive base is used during coupling.
-
Solution:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as HOBt or Oxyma Pure, in conjunction with a carbodiimide like DIC. Uronium-based reagents like HBTU should be used with caution and with the correct stoichiometry of a non-nucleophilic base.
-
Minimize Base: Use the minimum amount of base (e.g., DIEA) necessary to neutralize the protonated amine and facilitate coupling.
-
Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Data Presentation
Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Boc Chemistry
| Feature | Benzyl (Bzl) | tert-Butyl (tBu) |
| Chemical Structure | -CH₂-Ph | -C(CH₃)₃ |
| Stability to Boc Deprotection (TFA) | Stable[3] | Labile |
| Cleavage Conditions | Strong Acid (HF, TFMSA)[3][4] or Hydrogenolysis[8] | Moderate Acid (TFA)[2] |
| Orthogonality in Boc-SPPS | Yes (quasi-orthogonal) | No (cleaved with Boc group) |
| Common Side Reactions during Cleavage | Potential for benzylation of other residues (e.g., Tyr) if scavengers are not used.[9] | Formation of tert-butyl cation, which can alkylate sensitive residues (e.g., Trp, Met).[3] |
| Primary Application | Standard protecting group for Ser in Boc-SPPS for synthesizing peptides with a final strong acid cleavage.[1] | Not typically used in Boc-SPPS due to its acid lability. More common in Fmoc/tBu strategies.[2] |
Table 2: Acid Lability of O-Benzyl-Serine
| Acid Condition | Rate Constant (k, 10⁻⁸ sec⁻¹) | Half-life (t₁/₂) | % Cleavage in 20 min |
| 50% TFA in CH₂Cl₂ at 20°C | 10.7 | ~748 days | ~0.013% |
Data adapted from Erickson, B. W.; Merrifield, R. B. J. Am. Chem. Soc. 1973, 95 (11), 3750–3756.[9] This demonstrates the high stability of the benzyl ether under conditions typically used for Boc deprotection.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Ser(Bzl)-OH
This protocol describes the benzylation of the serine hydroxyl group.
-
N-Boc Protection (if starting from L-Serine):
-
Dissolve L-Serine in a 1:2 mixture of 1M NaOH and 1,4-dioxane.
-
Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Perform an aqueous workup to isolate the N-Boc-L-serine.
-
-
Benzylation:
-
Dissolve N-Boc-L-serine (1 equivalent) in anhydrous DMF.
-
Add cesium carbonate (1.05 equivalents) and stir for 30 minutes at room temperature.[10]
-
Add benzyl bromide (1.2 equivalents) to the mixture.[10]
-
Stir the reaction for 12 hours at room temperature.[10]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous lithium bromide, sodium bicarbonate, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., eluting with a petroleum ether/diethyl ether gradient) to yield Boc-L-Ser(Bzl)-OH.[10]
-
Protocol 2: Standard Coupling Cycle for Boc-Ser(Bzl)-OH in SPPS
This protocol outlines a single coupling cycle on a peptide-resin.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.[3]
-
Drain the deprotection solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM until a neutral pH is achieved (monitored by a colorimetric test like the chloranil test).
-
Wash the resin with DCM to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and an activating agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Protocol 3: HF Cleavage and Deprotection of a Ser(Bzl)-Containing Peptide
Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger mixture to trap reactive carbocations generated during cleavage. A common scavenger for peptides containing Ser(Bzl) is anisole or a mixture of p-cresol and p-thiocresol.[11]
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction vessel to warm to 0°C and stir for 1-2 hours.[11]
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.
-
Mandatory Visualization
Caption: Decision workflow for selecting a serine protecting group in Boc chemistry.
Caption: Workflow for the synthesis of Boc-Ser(Bzl)-OH.
Caption: Troubleshooting workflow for mass spectrometry analysis of serine-containing peptides.
References
- 1. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 5. scbt.com [scbt.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. peptide.com [peptide.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Validation & Comparative
A Comparative Guide to N-[tert-butoxycarbonyl]-L-serine and Fmoc-L-serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of serine, a trifunctional amino acid, the choice between N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine) and 9-fluorenylmethyloxycarbonyl-L-serine (Fmoc-L-serine) dictates the overall synthetic strategy, influencing yield, purity, and the profile of potential side reactions. This guide provides an objective comparison of these two essential building blocks, supported by a review of common practices and potential challenges, to aid researchers in making informed decisions for their peptide synthesis endeavors.
Core Chemical Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the orthogonality of the entire synthesis process.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based (Bzl) protecting groups for the side chains of trifunctional amino acids like serine (e.g., Boc-Ser(Bzl)-OH).[1] The Boc group is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), while the more stable benzyl ether protecting the serine hydroxyl group is cleaved at the final step with a strong acid, like hydrofluoric acid (HF).[2][3] This graduated acid lability forms the basis of this strategy.
-
Fmoc/tBu Strategy: The more contemporary Fmoc/tBu strategy offers a truly orthogonal protection scheme.[4] The base-labile Fmoc group provides temporary Nα-protection and is readily removed by a mild base, most commonly piperidine.[5] The side chain of serine is typically protected with an acid-labile tert-butyl (tBu) ether (e.g., Fmoc-Ser(tBu)-OH), which is stable to the basic conditions of Fmoc deprotection but is easily cleaved with TFA during the final cleavage from the solid support.[6]
Performance and Purity: A Comparative Overview
While direct, head-to-head quantitative comparisons for the synthesis of the same serine-containing peptide using both strategies are not extensively documented in single studies, a qualitative and semi-quantitative comparison can be drawn from the wealth of literature on SPPS. The choice of strategy often depends on the specific peptide sequence, its length, and the presence of other sensitive residues.
Table 1: General Performance Comparison of Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH in SPPS
| Parameter | Boc/Bzl Strategy (using Boc-Ser(Bzl)-OH) | Fmoc/tBu Strategy (using Fmoc-Ser(tBu)-OH) |
| Nα-Deprotection Conditions | 50% TFA in DCM[3] | 20% Piperidine in DMF[7] |
| Side-Chain Protection (Serine) | Benzyl ether (Bzl)[6] | tert-Butyl ether (tBu)[6] |
| Final Cleavage Conditions | Strong acid (e.g., HF)[2] | Moderate acid (e.g., TFA)[7] |
| Crude Purity (Typical) | Can be high, but harsh final cleavage can generate byproducts. | Generally high, with milder final cleavage conditions.[] |
| Overall Yield (Typical) | Can be affected by peptide loss during repetitive acid treatments.[3] | Often favorable due to milder repetitive deprotection steps.[] |
| Compatibility with Sensitive Residues | Less suitable for peptides with acid-sensitive modifications. | Highly compatible with a wide range of post-translational modifications. |
| Automation Friendliness | Less common in modern automated synthesizers due to the use of corrosive reagents. | The dominant strategy for automated SPPS. |
Key Side Reactions and Mitigation Strategies
The incorporation of serine presents specific challenges, primarily the risks of racemization and β-elimination.
Racemization
The loss of stereochemical integrity at the α-carbon of serine can occur during the activation step of the coupling reaction. This is particularly a concern when using certain coupling reagents and basic conditions.
Table 2: Racemization Potential and Mitigation
| Strategy | Racemization Risk for Serine | Mitigation Strategies |
| Boc/Bzl | Generally low due to the formation of a protonated amine after deprotection, which is less prone to racemization. | Use of in-situ neutralization protocols.[9] |
| Fmoc/tBu | Can be a concern, especially with certain coupling reagents and elevated temperatures.[10] The use of bases like DIPEA can induce racemization.[10] | Use of additives like HOBt or Oxyma.[11] Employing milder bases like collidine instead of DIPEA.[10] Lowering the coupling temperature, especially in microwave-assisted synthesis.[12] |
β-Elimination
Under basic conditions, the side chain of serine can undergo β-elimination to form a dehydroalanine (Dha) residue.[13] This is a more significant issue in the Fmoc/tBu strategy due to the repeated use of piperidine for deprotection.
Table 3: β-Elimination Potential and Mitigation
| Strategy | β-Elimination Risk for Serine | Mitigation Strategies |
| Boc/Bzl | Very low, as the synthesis cycle avoids basic conditions. | Not a primary concern. |
| Fmoc/tBu | A significant potential side reaction, especially with prolonged exposure to piperidine or at elevated temperatures.[13] | Reducing Fmoc deprotection times.[14] Using alternative, less nucleophilic bases for Fmoc deprotection, such as DBU in combination with a scavenger.[1] For particularly sensitive sequences, employing pseudoproline dipeptides of serine can be effective. |
Experimental Protocols
The following are generalized protocols for the incorporation of a serine residue in a peptide sequence using both Boc and Fmoc strategies. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available instrumentation.
Boc Solid-Phase Peptide Synthesis Protocol for Serine Incorporation
This protocol outlines the manual synthesis on a Merrifield resin for a peptide acid.
1. Resin Swelling and Preparation:
-
Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Dissolve Boc-Ser(Bzl)-OH (3 mmol) in a mixture of DCM and N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DCM, DMF, and isopropanol (IPA).
3. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.[3]
-
Wash the resin with DCM and IPA.[3]
4. Neutralization:
-
Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).
-
Wash the resin with DCM.
5. Subsequent Amino Acid Coupling:
-
Repeat steps 2 (using the next protected amino acid), 3, and 4 for each subsequent residue in the peptide sequence.
6. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Fmoc Solid-Phase Peptide Synthesis Protocol for Serine Incorporation
This protocol outlines the manual synthesis on a Rink Amide resin for a peptide amide.[7]
1. Resin Swelling and Preparation:
-
Weigh the desired amount of Rink Amide resin into a reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7]
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF.
-
Agitate for 5-10 minutes, then drain. Repeat the treatment for another 5-10 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times).[7]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates successful deprotection).[7]
3. Amino Acid Activation and Coupling (Fmoc-Ser(tBu)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of an activating agent (e.g., HOBt or Oxyma) in DMF.[11]
-
Add 3 equivalents of a coupling reagent (e.g., DIC) and allow to pre-activate for 5-10 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (a yellow color indicates complete coupling).[7]
4. Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).[7]
5. Chain Elongation:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitate the crude peptide in cold diethyl ether.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of a serine residue.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02162J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mesalabs.com [mesalabs.com]
Confirming Boc-L-Serine Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of each amino acid building block is a critical determinant of the final product's integrity and function. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of many synthetic strategies, and its successful addition to L-serine is a key step that requires rigorous analytical confirmation. This guide provides an objective comparison of the primary analytical techniques used to verify the incorporation of Boc-L-serine, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for confirming Boc-L-serine incorporation depends on various factors, including the stage of synthesis (on-resin vs. cleaved peptide), the required level of detail, sample purity, and available instrumentation. The four principal methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Edman Degradation, and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer distinct advantages and limitations.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Edman Degradation | Fourier-Transform Infrared (FTIR) |
| Principle | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and structure. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity. | Sequential chemical cleavage and identification of N-terminal amino acids. | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Sample Type | Cleaved peptide or Boc-L-serine | Boc-L-serine, protected peptide (on-resin or cleaved) | Cleaved peptide with a free N-terminus | On-resin or cleaved peptide, Boc-L-serine |
| Information Gained | Molecular weight confirmation of the peptide, sequence information (MS/MS), and presence of the Boc group (mass increase of 100.05 Da). | Unambiguous structural confirmation, identification of the Boc group's characteristic protons and carbons, and quantitative analysis. | N-terminal amino acid sequence. | Presence or absence of the Boc-group's carbonyl stretch, monitoring of coupling/deprotection reactions. |
| Strengths | High sensitivity, high throughput, provides sequence information, and can be coupled with liquid chromatography (LC-MS).[1][2][3] | Provides detailed structural information, is non-destructive, and can be quantitative (qNMR).[4][5][6][7] | Highly accurate for N-terminal sequencing, provides direct sequence confirmation.[8][9][10] | Rapid, non-destructive, and suitable for real-time, on-resin monitoring of reactions.[11] |
| Limitations | May not distinguish isomers, fragmentation can be complex, and Boc group can be lost in the ion source.[1] | Lower sensitivity than MS, can be complex to interpret for large peptides, and requires larger sample amounts.[4] | Only sequences from the N-terminus, will not work if the N-terminus is blocked (e.g., by the Boc group), and is a slow, low-throughput method.[8][10] | Provides functional group information, not direct structural or sequence data; interpretation can be difficult in complex molecules.[11] |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) for Peptide Analysis
Objective: To confirm the molecular weight of a peptide containing Boc-L-serine and to obtain sequence information.
Protocol:
-
Sample Preparation:
-
Dissolve the cleaved and purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.[12]
-
Further dilute the sample to a working concentration of 10-100 fmol/µL in the same solvent.[12]
-
If the sample contains high concentrations of non-volatile salts, desalting using a C18 solid-phase extraction (SPE) cartridge is recommended.[12]
-
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. The expected molecular weight should be calculated based on the peptide sequence, including the addition of 100.05 Da for the Boc group on the serine residue.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the Boc-protected peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the peptide sequence. The mass of the serine residue will be increased by the mass of the Boc group. A neutral loss of 100 Da (the Boc group) from the precursor ion is also a characteristic fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To obtain unambiguous structural confirmation of Boc-L-serine incorporation.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the Boc-protected amino acid or peptide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent will depend on the solubility of the analyte.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals for Boc-L-serine:
-
A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
Signals corresponding to the α-proton, β-protons, and the amide proton of the serine residue. The chemical shifts of these protons will be influenced by the presence of the Boc group and the surrounding peptide sequence.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Expected Signals for Boc-L-serine:
-
A signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm.[13]
-
A signal for the methyl carbons of the tert-butyl group at approximately 28 ppm.[13]
-
A signal for the carbamate carbonyl carbon at approximately 156 ppm.[13]
-
Signals for the α-carbon, β-carbon, and the carboxylic acid/amide carbonyl carbon of the serine residue.
-
-
Edman Degradation for N-Terminal Sequencing
Objective: To determine the N-terminal amino acid sequence of a cleaved peptide.
Note: Standard Edman degradation cannot be performed directly on a peptide with an N-terminal Boc-L-serine, as the Boc group blocks the N-terminus.[8] This method is used after the Boc group has been removed.
Protocol (Post-Boc Deprotection):
-
Sample Preparation:
-
The peptide sample must be highly purified and free of salts and detergents.
-
The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
-
-
Sequencing Cycles:
-
The immobilized peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to derivatize the N-terminal amino acid.[9]
-
The derivatized amino acid is then selectively cleaved from the peptide chain under acidic conditions.[9]
-
The cleaved amino acid derivative (a PTH-amino acid) is extracted and identified by HPLC by comparing its retention time to that of known standards.[9]
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for On-Resin Monitoring
Objective: To monitor the presence or absence of the Boc protecting group during solid-phase peptide synthesis.
Protocol:
-
Sample Preparation:
-
A small sample of the resin-bound peptide is taken directly from the reaction vessel.
-
The resin sample is washed and dried.
-
A KBr pellet of the resin is prepared, or the spectrum is acquired directly using an attenuated total reflectance (ATR) accessory.[11]
-
-
Spectral Acquisition:
-
An FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Confirmation of Boc Incorporation: Look for the appearance of a strong carbonyl (C=O) stretching vibration characteristic of the Boc group's carbamate, typically in the region of 1680-1720 cm⁻¹.[11] The exact position will depend on the local chemical environment.
-
Monitoring Boc Deprotection: The disappearance of this characteristic carbonyl peak after treatment with a deprotecting agent (e.g., trifluoroacetic acid) confirms the removal of the Boc group.[11]
-
Alternative Protecting Groups for Serine
While the Boc group is widely used, other protecting groups for the hydroxyl function of serine are employed in orthogonal protection strategies, particularly in Fmoc-based solid-phase peptide synthesis.
-
Benzyl (Bzl): This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like HF, which are used in Boc-based synthesis.[14]
-
tert-Butyl (tBu): This is a common protecting group for the serine hydroxyl in Fmoc synthesis. It is stable to the basic conditions of Fmoc deprotection and is removed by trifluoroacetic acid (TFA) during the final cleavage from the resin.[14]
-
Trityl (Trt): The trityl group is also used for hydroxyl protection in Fmoc synthesis and is cleaved under acidic conditions.[14]
-
Cyclohexyl (Chx): A more recently developed protecting group that is stable to both TFA and piperidine, offering an additional level of orthogonality. It is removed with stronger acids.[15]
The confirmation of the incorporation of these alternative protecting groups would follow similar analytical principles, with adjustments to the expected masses in MS and characteristic signals in NMR and FTIR.
Visualizing Workflows
Boc-L-Serine Incorporation and Confirmation Workflow
Caption: Workflow for Boc-L-Serine incorporation and subsequent analytical confirmation.
Decision Tree for Method Selection
Caption: Decision tree to guide the selection of the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 3. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Protecting Groups for the Serine Hydroxyl Function
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the hydroxyl function of serine is a critical decision in the chemical synthesis of peptides and other complex organic molecules. An ideal protecting group should be introduced in high yield, remain stable throughout various synthetic steps, and be selectively removed under mild conditions without affecting other functionalities. This guide provides an objective comparison of common protecting groups for the serine hydroxyl group, supported by experimental data, to aid in the selection of the most suitable protecting group for your specific synthetic strategy.
Comparison of Key Performance Metrics
The following table summarizes the performance of the most widely used protecting groups for the serine hydroxyl function based on reported yields for protection and deprotection reactions.
| Protecting Group | Protection Method | Typical Protection Yield (%) | Deprotection Method | Typical Deprotection Yield (%) |
| Benzyl (Bzl) | BnBr, NaH, DMF | ~63%[1] | H₂, Pd/C or HBr/AcOH | High |
| tert-Butyl (tBu) | Isobutylene, acid catalyst | High | TFA | >95%[2] |
| Trityl (Trt) | Trt-Cl, pyridine, DMAP | High | Mild acid (e.g., 1% TFA in DCM) | >99%[2] |
| Tetrahydropyranyl (THP) | DHP, PTSA, CH₂Cl₂ | ~82%[3] | Mild acid (e.g., 2% TFA in CH₂Cl₂) | ~90%[3] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole, DMF | High | TBAF, THF | High |
Orthogonality in Peptide Synthesis Strategies
The choice of a serine protecting group is often dictated by the overall peptide synthesis strategy, primarily the use of either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection.
| Protecting Group | Boc Strategy Compatibility | Fmoc Strategy Compatibility | Key Considerations |
| Benzyl (Bzl) | Compatible. Stable to TFA used for Boc removal. | Not Compatible. Cleaved by catalytic hydrogenolysis, which can affect other groups. | Prone to O- to C-migration of the benzyl group in the presence of strong acid.[4] |
| tert-Butyl (tBu) | Not Compatible. Cleaved by TFA. | Highly Compatible. Stable to the basic conditions used for Fmoc removal. | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like Cys and Trp.[5][6] |
| Trityl (Trt) | Compatible. Stable to TFA. | Highly Compatible. Stable to basic conditions for Fmoc removal.[7] | The bulky nature of the Trt group provides excellent steric protection.[7] Can be selectively removed under very mild acidic conditions.[8][9] |
| Tetrahydropyranyl (THP) | Compatible. Stable to conditions for Boc removal. | Compatible. Stable to basic conditions for Fmoc removal. | Creates a new stereocenter, potentially leading to diastereomeric mixtures.[3] |
| tert-Butyldimethylsilyl (TBDMS) | Compatible. Stable to TFA. | Compatible. Stable to basic conditions for Fmoc removal. | Generally stable to a wide range of conditions but can be cleaved by fluoride ions. |
Experimental Protocols
Protection of Serine Hydroxyl Group
1. Benzyl (Bzl) Protection of N-Boc-L-serine [1]
-
Materials: N-(tert-butoxycarbonyl)-L-serine, anhydrous DMF, sodium hydride (NaH), benzyl bromide (BnBr), ethyl acetate (EtOAc), 1M HCl, distilled water, brine, anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-L-serine (40.0 mmol) in anhydrous DMF (200 mL).
-
Cool the solution to 0°C under an argon atmosphere and add sodium hydride (88 mmol).
-
Add benzyl bromide (44 mmol) dropwise and stir the reaction mixture at room temperature for 5 hours.
-
Remove DMF under reduced pressure.
-
Wash the residue with Et₂O/water.
-
Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layer with distilled water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced vacuum to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
-
2. tert-Butyl (tBu) Protection of L-serine methyl ester hydrochloride
-
Materials: L-serine methyl ester hydrochloride, isobutene, dichloromethane (DCM), p-toluenesulfonic acid.
-
Procedure:
-
Suspend L-serine methyl ester hydrochloride in dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Bubble isobutene gas through the suspension with stirring.
-
Monitor the reaction by TLC until completion (typically 48-96 hours).
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain the product.
-
3. Trityl (Trt) Protection of N-Fmoc-L-serine
-
Materials: N-Fmoc-L-serine, trityl chloride (Trt-Cl), anhydrous pyridine, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Fmoc-L-serine in anhydrous pyridine.
-
Add DMAP (catalytic amount) and trityl chloride (1.1 equivalents).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
4. Tetrahydropyranyl (THP) Protection of N-Fmoc-L-serine [3]
-
Materials: N-Fmoc-L-serine, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA), dichloromethane (CH₂Cl₂), methanol (MeOH).
-
Procedure:
-
Dissolve N-Fmoc-L-serine in CH₂Cl₂.
-
Add DHP (1.5 equivalents) and a catalytic amount of PTSA.
-
Stir the reaction at room temperature for 2.5 hours.
-
Wash the reaction mixture with water and brine.
-
Purify by column chromatography on silica gel using CH₂Cl₂/MeOH (96:4) as eluent.
-
5. tert-Butyldimethylsilyl (TBDMS) Protection of N-Cbz-Serine [10]
-
Materials: N-Cbz-Serine, tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dry N,N-Dimethylformamide (DMF), hexane, 5% sodium bicarbonate solution, 1 M potassium bisulfate solution, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve N-Cbz-Serine, TBDMSCl, and imidazole in dry DMF.
-
Stir the reaction at room temperature until completion.
-
Extract the product with hexane.
-
Wash the organic layer with 5% sodium bicarbonate solution, 1 M potassium bisulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the protected product.
-
Deprotection of Serine Protecting Groups
1. Benzyl (Bzl) Deprotection by Catalytic Transfer Hydrogenolysis [10]
-
Materials: O-benzyl protected serine-containing peptide, methanol, formic acid, 10% Palladium on carbon (Pd/C).
-
Procedure:
-
Dissolve the O-benzyl protected peptide in methanol.
-
Add formic acid as the hydrogen donor.
-
Add 10% Pd/C catalyst.
-
Stir the reaction under an inert atmosphere until deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
2. tert-Butyl (tBu) Deprotection [6]
-
Materials: Ser(tBu)-containing peptide, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Procedure:
-
Treat the Ser(tBu)-containing peptide (on or off resin) with the cleavage cocktail.
-
Stir at room temperature for 1-3 hours.
-
If on resin, filter and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the deprotected peptide under vacuum.
-
3. Trityl (Trt) Deprotection [9]
-
Materials: Ser(Trt)-containing peptide, dichloromethane (DCM), trifluoroacetic acid (TFA), triethylsilane (TES).
-
Procedure:
-
Dissolve the Ser(Trt)-containing peptide in a mixture of DCM and TES.
-
Add a low concentration of TFA (e.g., 1-10%).
-
Stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Evaporate the solvent to obtain the deprotected peptide.
-
4. Tetrahydropyranyl (THP) Deprotection [3]
-
Materials: Ser(THP)-containing peptide, dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Ser(THP)-containing peptide in CH₂Cl₂.
-
Add a low concentration of TFA (e.g., 2%).
-
Stir at room temperature until deprotection is complete.
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, wash, dry, and concentrate.
-
5. tert-Butyldimethylsilyl (TBDMS) Deprotection [10]
-
Materials: O-TBDMS protected serine-containing compound, Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the O-TBDMS protected compound in THF.
-
Add a solution of TBAF (typically 1.1-1.5 equivalents) at room temperature.
-
Stir the reaction for a duration determined by monitoring via TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Potential Side Reactions
-
Benzyl (Bzl): Acid-catalyzed O to C migration of the benzyl group can occur, especially with strong acids like HF.[4]
-
tert-Butyl (tBu): The tert-butyl cation formed during acidic cleavage can lead to the alkylation of nucleophilic side chains such as tryptophan and cysteine.[5][6][11] O-sulfonation of serine can occur during the removal of Pmc or Mtr protecting groups from arginine in the presence of O-tert-butyl-protected serine.[12]
-
Trityl (Trt): While generally clean, the bulky trityl cation can also cause side reactions with nucleophilic residues if not properly scavenged.
-
Tetrahydropyranyl (THP): The introduction of a THP group creates a new chiral center, which can lead to a mixture of diastereomers, complicating purification and characterization.[3]
-
tert-Butyldimethylsilyl (TBDMS): Silyl ethers can be sensitive to acidic conditions and may not be suitable for all synthetic routes.
Visualizing Protection and Deprotection Strategies
Caption: General workflow for the protection and deprotection of the serine hydroxyl group.
Caption: Orthogonal protection strategies in peptide synthesis.
References
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Boc Deprotection Efficiency: HPLC and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of peptides and other amine-containing molecules. Ensuring the completeness of this deprotection reaction is paramount to the yield and purity of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile method for quantitatively monitoring this process. This guide provides a comparative overview of HPLC and other common analytical techniques for validating Boc deprotection, complete with experimental protocols and supporting data.
Quantitative Comparison of Analytical Methods
The choice of analytical technique for monitoring Boc deprotection can significantly impact the accuracy and efficiency of the synthesis workflow. Below is a summary of common methods with their respective advantages and disadvantages.
| Analytical Method | Principle | Speed | Cost | Quantitation | Throughput | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity differences between the Boc-protected starting material and the deprotected amine product. | Moderate | Moderate | Excellent | High | Requires method development; provides accurate quantification of reactants and products.[1] |
| TLC (Thin-Layer Chromatography) | Separation based on polarity, where the more polar deprotected amine has a lower Rf value than the Boc-protected starting material.[2] | Fast | Low | Semi-quantitative | High | Quick and simple for qualitative monitoring of reaction progress.[2] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with mass detection, providing molecular weight information for reactants, products, and byproducts.[3] | Moderate | High | Excellent | High | Offers high accuracy in quantification and identification of components in the reaction mixture.[3] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Monitors the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[3] | Slow | High | Good | Low | Provides structural information but is less suited for high-throughput screening. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate validation of Boc deprotection.
Protocol 1: General Boc Deprotection Procedure
This protocol describes a common method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[3]
-
Scavenger (e.g., triisopropylsilane (TIS), optional)[3]
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[3] If the substrate is sensitive to the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction progress using TLC, LC-MS, or HPLC until the starting material is consumed.[3]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[3]
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step three times.[3] The product will be the TFA salt of the deprotected amine.
-
For the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate in vacuo.
Protocol 2: Monitoring Boc Deprotection by HPLC
This protocol outlines the quantitative analysis of a Boc deprotection reaction over time using Reverse-Phase HPLC (RP-HPLC).[1]
Materials:
-
Aliquots from the deprotection reaction at various time points
-
HPLC system with a UV detector
-
Reverse-phase C18 column[3]
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Calibration standards of the Boc-protected starting material and the deprotected product
Procedure:
-
Sample Preparation: At designated time points, withdraw an aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., a mixture of water and acetonitrile) to stop the deprotection process.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Run a linear gradient to elute the compounds (e.g., from 5% to 95% B over 20 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the Boc-protected starting material and the deprotected product based on their retention times, which should be confirmed using calibration standards. The deprotected amine, being more polar, will typically have a shorter retention time.
-
Integrate the peak areas of both compounds at each time point.
-
Calculate the percentage of deprotection at each time point using the following formula: % Deprotection = [Area(deprotected product) / (Area(Boc-protected starting material) + Area(deprotected product))] * 100
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the acid-catalyzed Boc deprotection of an amine.
Caption: Workflow for monitoring Boc deprotection efficiency by HPLC.
Alternative Deprotection Strategies
While TFA is a common reagent for Boc deprotection, its harsh acidity can be detrimental to sensitive substrates.[2] In such cases, alternative, milder deprotection methods are available.
-
Milder Acidic Conditions: Reagents like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective for substrates with acid-labile functional groups.[2]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[2]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, potentially in a solvent like water, can lead to deprotection without the need for acid.[2]
-
Other Non-Acidic Methods: For highly sensitive molecules, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water have been reported.[2]
The choice of deprotection method should be carefully considered based on the stability of the substrate and the desired reaction conditions. The efficiency of these alternative methods can also be effectively monitored and validated using the HPLC protocol described above.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-L-Serine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). The choice of protecting group for reactive side chains, such as the hydroxyl group of serine, is critical not only for synthetic success but also for the subsequent analytical characterization of the peptide. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N-terminus and the serine side chain. However, its lability under certain mass spectrometry conditions presents unique challenges and necessitates a comparative understanding of its analytical behavior against other common protection strategies.
This guide provides an objective comparison of the mass spectrometry analysis of peptides containing Boc-L-serine with alternative protection strategies, supported by experimental data and detailed protocols.
Performance Comparison: Boc-L-Serine vs. Alternative Protection Strategies
The primary alternative to Boc-protection for the serine side chain in modern peptide synthesis is the use of an Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protection strategy in combination with a tert-butyl (tBu) group for the serine side chain (Fmoc-Ser(tBu)-OH). The fundamental difference in their deprotection chemistry—acid-lability for Boc and base-lability for Fmoc—results in distinct impurity profiles and differing behavior during mass spectrometric analysis.[][2]
Key Considerations in Mass Spectrometry Analysis:
-
Protecting Group Lability: The Boc group is notoriously labile and can be prone to cleavage during the ionization process, particularly with electrospray ionization (ESI).[3] This in-source decay or fragmentation can lead to the observation of ions corresponding to the deprotected peptide, complicating spectral interpretation. The tBu group used with Fmoc-Ser(tBu)-OH is generally more stable under typical ESI conditions.
-
Fragmentation Patterns: Boc-protected amino acids exhibit characteristic neutral losses in tandem mass spectrometry (MS/MS). The most common losses are isobutylene (56 Da) or the entire Boc group (100 Da).[4][5] This predictable fragmentation can be a useful diagnostic tool but can also reduce the abundance of backbone fragment ions (b- and y-ions) needed for sequence confirmation.
-
Choice of Ionization Technique: Due to the lability of the Boc group in ESI, Matrix-Assisted Laser Desorption/Ionization (MALDI) is often recommended as a softer ionization technique that can minimize in-source fragmentation.[3] However, both techniques have their own inherent biases in peptide ionization.[6][7]
Quantitative Data Comparison
While direct, side-by-side quantitative comparisons of the mass spectrometric performance of Boc-Ser peptides versus Fmoc-Ser(tBu) peptides are not abundant in the literature, the following table summarizes the expected qualitative and semi-quantitative differences based on established fragmentation behaviors.
| Parameter | Boc-Serine Protection | Fmoc-Ser(tBu) Protection | Key Considerations |
| Precursor Ion Stability (ESI) | Lower | Higher | Boc group is more prone to in-source decay. |
| Characteristic Neutral Loss | Prominent loss of 56 Da or 100 Da | Minimal to no side-chain loss | The tBu group is more stable during CID.[4] |
| Backbone Fragmentation (b/y ions) | Can be suppressed by dominant neutral loss | Generally more abundant and complete series | Energy is directed towards cleaving the labile Boc group. |
| Spectral Complexity | Higher due to in-source decay and neutral loss | Lower, cleaner spectra | Easier to interpret and assign fragment ions. |
| Recommended Ionization | MALDI preferred to minimize fragmentation | ESI and MALDI are both suitable | MALDI is a "softer" ionization technique.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of peptides containing protected serine residues.
Protocol 1: LC-MS/MS Analysis of a Boc-L-Serine Containing Peptide
1. Sample Preparation:
- Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 10 pmol/µL.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5-60% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- MS1 Scan Range: m/z 300-2000.
- MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
- Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to observe both protecting group loss and backbone fragmentation.
- Activation Method: Collision-Induced Dissociation (CID).
Protocol 2: MALDI-TOF MS Analysis of a Boc-L-Serine Containing Peptide
1. Sample Preparation:
- Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (HCCA) matrix in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).
- Mix the peptide sample (1 pmol/µL) with the matrix solution in a 1:1 ratio.
- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
2. Mass Spectrometry (MS) Conditions:
- Instrument: MALDI-TOF/TOF mass spectrometer.
- Ionization Mode: Positive ion reflector mode.
- Laser: Nitrogen laser (337 nm).
- Acquisition: Average of 200 laser shots per spectrum.
- MS/MS (if required): Select the precursor ion of interest and acquire fragment ion spectra using post-source decay (PSD) or CID.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of a Boc-L-serine containing peptide.
Fragmentation Pathways of Boc-L-Serine Peptides
Caption: Primary fragmentation pathways of Boc-L-serine peptides in MS/MS.
Comparison of Ionization Techniques
Caption: Comparison of ESI and MALDI for the analysis of labile Boc-Ser peptides.
References
- 2. researchgate.net [researchgate.net]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 7. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Agents for the Esterification of Boc-L-serine
For researchers, scientists, and drug development professionals, the efficient synthesis of protected amino acid esters is a foundational step in peptide synthesis and the development of novel therapeutics. The esterification of N-tert-butyloxycarbonyl-L-serine (Boc-L-serine) is a common requirement, yet the choice of coupling agent can significantly impact reaction yield, purity, and the prevalence of side reactions. This guide provides an objective comparison of commonly used coupling agents for the esterification of Boc-L-serine, supported by experimental data and detailed protocols to inform your selection.
Performance Comparison of Coupling Agents
The efficacy of a coupling reagent is determined by its ability to activate the carboxylic acid of Boc-L-serine for nucleophilic attack by an alcohol, while minimizing side reactions such as racemization and O-acylation of the serine hydroxyl group. The following table summarizes the performance of several common coupling agents. Data is compiled from studies on Boc-protected amino acids, including Boc-L-alanine, which serves as a reasonable proxy for Boc-L-serine due to similar carboxylic acid reactivity.[1]
| Coupling Reagent Class | Example(s) | Additive(s) | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP (cat.) | 85-98%[1] | 2-12[1] | Cost-effective, widely used. EDC allows for easy aqueous workup of byproducts.[2] | Slower reaction times. DCC produces insoluble DCU byproduct, complicating purification.[1] Risk of racemization without additives.[2] |
| Uronium/Aminium Salts | HATU, HBTU | DIPEA or other non-nucleophilic base | >95%[1] | 0.5-4[1] | High efficiency, very fast reaction rates, low risk of racemization.[3] | Higher cost. Can cause guanidinylation of free amines if used in excess.[4] |
| Phosphonium Salts | PyBOP | DIPEA or other non-nucleophilic base | 90-95% | 1-4 | High efficiency, fast reactions, minimal racemization. Byproducts are generally less problematic than those from its predecessor, BOP. | Byproduct HMPA from BOP is carcinogenic; PyBOP is a safer alternative. |
Experimental Protocols
The following are generalized protocols for the esterification of Boc-L-serine with a generic alcohol (R-OH). These protocols are adapted from established methods for other Boc-amino acids.[1][5] It is recommended to optimize stoichiometry and reaction times for specific substrates.
Protocol 1: EDC/HOBt Mediated Esterification
This method utilizes a water-soluble carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization.[2]
Materials:
-
Boc-L-serine (1.0 eq)
-
Alcohol (R-OH) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-serine, the alcohol, and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU-Mediated Esterification
HATU is a highly efficient uronium salt-based coupling reagent that promotes rapid ester formation with minimal risk of racemization.
Materials:
-
Boc-L-serine (1.0 eq)
-
Alcohol (R-OH) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve Boc-L-serine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5-10 minutes to form the carboxylate salt.
-
Add HATU to the solution and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Add the alcohol to the activated mixture.
-
Stir the reaction at room temperature for 0.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by diluting with ethyl acetate and washing with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: PyBOP-Mediated Esterification
PyBOP is a phosphonium salt-based reagent that offers high coupling efficiency, similar to uronium salts.[5]
Materials:
-
Boc-L-serine (1.0 eq)
-
Alcohol (R-OH) (1.1 eq)
-
PyBOP (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve Boc-L-serine in anhydrous DMF.
-
Add DIPEA and stir for 5-10 minutes.
-
Add PyBOP to the mixture and allow for pre-activation for 10-15 minutes.
-
Add the alcohol to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and perform aqueous workup as described in the previous protocols.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Reaction Mechanisms and Workflows
General Experimental Workflow
The overall process for the coupling reaction, from setup to purification, follows a standardized workflow.
Caption: General workflow for Boc-L-serine esterification.
Activation of Carboxylic Acid by Different Coupling Reagents
The key step in the esterification is the activation of the carboxylic acid group of Boc-L-serine. Different classes of coupling reagents achieve this through distinct intermediates.
References
A Comparative Guide to Boc and Fmoc Strategies for Long or Complex Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of long or complex peptides, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical determinant of success. While Fmoc chemistry has become the predominant method for routine peptide synthesis due to its milder conditions, the classic Boc strategy remains a powerful and often superior alternative for challenging sequences, particularly those prone to aggregation. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, with a focus on the synthesis of long and complex peptides.
At a Glance: Key Differences Between Boc and Fmoc SPPS
The fundamental difference between the two strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the cleavage of the temporary Nα-protecting group.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection Reagent | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (e.g., HF) | Typically t-butyl-based, removed by moderate acid (TFA) |
| Final Cleavage from Resin | Harsh conditions (e.g., Hydrofluoric acid - HF) | Milder conditions (e.g., TFA) |
| Orthogonality | Partial (graduated acid lability)[1] | Fully orthogonal[1] |
| Key Advantage for Complex Peptides | Excellent for hydrophobic and aggregation-prone sequences.[2][] | Compatible with a wide range of sensitive amino acids and post-translational modifications.[2] |
Performance in Long or Complex Peptide Synthesis
The synthesis of long peptides (>30 amino acids) and those with complex sequences (e.g., hydrophobic, aggregation-prone) is often hampered by incomplete coupling and deprotection reactions due to the formation of secondary structures (e.g., β-sheets) by the growing peptide chain on the solid support.[][4]
The Boc strategy offers a significant advantage in these "difficult sequences". The repetitive use of strong acid (TFA) for Boc group removal protonates the N-terminus of the peptide chain. This positive charge disrupts interchain hydrogen bonding, which is the primary cause of on-resin aggregation, thereby improving the solvation of the peptide and the accessibility of reagents.[5]
In contrast, the Fmoc strategy, which involves a base-mediated deprotection, leaves the peptide backbone neutral. This can facilitate aggregation, leading to lower yields and purity for hydrophobic peptides.[4]
Quantitative Data Presentation: A Case Study of Amyloid Beta (Aβ) (1-42) Synthesis
The synthesis of the amyloid-beta (Aβ) (1-42) peptide, a 42-amino acid sequence known for its extreme hydrophobicity and propensity to aggregate, serves as an excellent case study for comparing the two strategies.[4] While direct side-by-side comparisons in a single study are limited, data from various sources highlight the performance trends.
Table 1: Comparison of Crude Yield and Purity for Aβ(1-42) Synthesis
| Synthesis Strategy | Modifications/Coupling | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Standard Fmoc/tBu SPPS | 33% | Not Reported | [1][4] |
| Fmoc/tBu SPPS | With pseudoproline dipeptides | 57% | Not Reported | [1][4] |
| Fmoc SPPS | HCTU coupling, microwave assistance | 87% | 67% | [1][4] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [][4] |
Experimental Workflows and Logical Relationships
The cyclical nature of both SPPS strategies can be visualized to better understand the workflow and key differences.
Detailed Experimental Protocols
The following are generalized protocols for manual solid-phase synthesis of a long or complex peptide. These may require optimization based on the specific peptide sequence.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Standard)
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.
-
Resin Selection and Preparation:
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).[4]
-
-
Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Deprotection:
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[4]
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes (2x).
-
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol). This step requires specialized equipment and safety precautions.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Boc Solid-Phase Peptide Synthesis with In Situ Neutralization
This modified protocol is particularly effective for "difficult" sequences by minimizing the time the reactive free amine is exposed, thereby reducing aggregation.[]
-
Resin Selection and Preparation: As in Protocol 1.
-
First Amino Acid Attachment: As in Protocol 1.
-
Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Deprotection:
-
Treat the resin with 100% TFA for 2 x 1 minute.
-
-
Washing:
-
Perform a single short (30 seconds) DMF flow wash.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (4 equivalents) and HOBt (4 equivalents) in DMF. Add HBTU (3.9 equivalents).
-
Add this solution to the resin, followed immediately by DIEA (6 equivalents).
-
Agitate for 10-60 minutes. Monitor the reaction using the Kaiser test.
-
-
Washing:
-
Perform a single short (30 seconds) DMF flow wash.
-
-
-
Final Cleavage and Deprotection: As in Protocol 1.
-
Purification: As in Protocol 1.
Protocol 3: Fmoc Solid-Phase Peptide Synthesis
-
Resin Selection and Preparation:
-
Choose a suitable resin such as Wang or Rink Amide resin.
-
Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
-
First Amino Acid Loading:
-
If not pre-loaded, couple the first Fmoc-protected amino acid to the resin using standard procedures.
-
-
Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes (2x).
-
-
Washing:
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction using the Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA-based with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by RP-HPLC.
-
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc chemistry is a critical decision that depends on the specific characteristics of the peptide being synthesized. While the Fmoc strategy is the workhorse of modern peptide synthesis due to its mild conditions and amenability to automation, the Boc strategy, particularly with in situ neutralization protocols, remains an indispensable tool for overcoming the challenges posed by long and complex peptides prone to aggregation. For researchers tackling these "difficult sequences," a thorough understanding of the advantages of Boc chemistry can be the key to a successful synthesis.
References
A Comparative Guide to the Use of N-[tert-butoxycarbonyl]-L-serine in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in complex chemical syntheses, particularly in the realm of peptide synthesis. N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine) has historically been a cornerstone in this field. However, its application is not without significant limitations. This guide provides an objective comparison of Boc-L-serine with its primary alternative, Fmoc-Ser(tBu)-OH, supported by experimental data and detailed protocols to inform strategic decisions in synthesis design.
Core Limitations of Boc-L-serine
The primary drawbacks of employing Boc-L-serine in synthesis, especially within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, revolve around the harsh acidic conditions required for the removal of the Boc group.[1][2][3]
-
Harsh Deprotection Conditions: The repetitive use of strong acids, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), for Nα-deprotection can lead to the degradation of sensitive amino acid residues and premature cleavage of the peptide from acid-labile resins.[1][4] The final cleavage from the resin, along with the removal of side-chain protecting groups (like benzyl ethers for serine), often necessitates the use of highly corrosive and hazardous hydrofluoric acid (HF).[4][5]
-
Side Reactions: The acidic conditions of Boc-SPPS can promote several side reactions, including:
-
Racemization: Serine is among the amino acids prone to racemization during peptide bond formation, a risk that can be influenced by the choice of coupling reagents.[2]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to the formation of aspartimide intermediates under acidic conditions.[2]
-
t-Butylation: The t-butyl cation generated during Boc deprotection can lead to the alkylation of nucleophilic side chains, such as those of tryptophan and methionine.[2]
-
-
Incompatibility with Sensitive Moieties: The aggressive acid treatments inherent to the Boc strategy are often incompatible with the synthesis of peptides containing post-translational modifications like glycosylation and phosphorylation, which are sensitive to acidic hydrolysis.[6][7]
Comparative Performance: Boc-L-serine vs. Fmoc-Ser(tBu)-OH
The most widely adopted alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2][] This orthogonal protection scheme offers milder overall conditions.
Quantitative Data Summary
| Parameter | Boc-L-serine (Boc/Bzl Strategy) | Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy) | References |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | [1][4] |
| Final Cleavage | HF or TFMSA | 95% TFA with scavengers | [4] |
| Typical Yield | Generally high, but can be reduced by side reactions and aggregation | Typically exceeds 99% coupling yields, leading to high overall yields | [][9] |
| Purity of Hydrophobic Peptides | Can be higher due to reduced aggregation in acidic conditions | May be lower due to aggregation in neutral coupling conditions | [9] |
| Racemization | Moderate to significant, depending on coupling reagents | Generally lower due to milder coupling and deprotection conditions | [2] |
| Compatibility with PTMs | Poor for acid-sensitive modifications (e.g., glycosylation) | Good, due to milder deprotection and cleavage conditions | [6][7] |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle using Boc-L-serine.
1. Resin Swelling:
-
Swell Merrifield resin in DCM for 30-60 minutes.[10]
2. Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.[11]
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.[1]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 5-10% diisopropylethylamine (DIEA) in DCM for 10 minutes (repeat twice).[10][11]
-
Wash the resin thoroughly with DCM.[10]
4. Amino Acid Coupling:
-
Dissolve Boc-L-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.[12]
5. Capping (Optional):
-
If coupling is incomplete, cap the unreacted amines with acetic anhydride.
6. Final Cleavage and Deprotection:
-
After assembling the full peptide, treat the resin with anhydrous HF at 0°C for 1 hour in the presence of scavengers (e.g., anisole).
-
Precipitate the peptide in cold diethyl ether.[10]
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle using Fmoc-Ser(tBu)-OH.
1. Resin Swelling:
-
Swell Rink Amide resin in DMF for 30-60 minutes.
2. Nα-Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 20 minutes.[4]
-
Wash the resin thoroughly with DMF.[4]
3. Amino Acid Coupling:
-
Dissolve Fmoc-L-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.[12]
4. Final Cleavage and Deprotection:
-
After assembling the full peptide, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
Visualizing Workflows and Pathways
Boc-SPPS Workflow
Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Fmoc-SPPS Workflow for Phosphopeptide Synthesis
The synthesis of phosphopeptides highlights the advantages of the Fmoc strategy, as the phosphate esters are often sensitive to the harsh acidic conditions of the Boc strategy.
Caption: Synthesis of a phosphopeptide using the Fmoc/tBu strategy.
Conclusion
While this compound remains a viable option for the synthesis of robust peptides, its limitations, particularly the harsh deprotection conditions and potential for side reactions, are significant. For the synthesis of complex, sensitive, or modified peptides, such as those containing phosphoserine or glycosylated residues, the Fmoc/tBu strategy utilizing Fmoc-Ser(tBu)-OH is demonstrably superior. The milder conditions of the Fmoc strategy generally lead to higher purity and yield, with a reduced risk of side reactions. The choice between these two fundamental approaches should be made on a case-by-case basis, with careful consideration of the target peptide's sequence, desired modifications, and the scale of the synthesis.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Alternative Serine Derivatives for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS), particularly when incorporating trifunctional amino acids like serine. While Fmoc-Ser(tBu)-OH is the established standard, its application can be challenging in the synthesis of long or "difficult" peptide sequences prone to aggregation. This guide provides an objective comparison of the performance of key alternative serine derivatives, supported by experimental data, to facilitate the synthesis of complex peptides.
The primary alternatives to the standard tert-butyl (tBu) protected serine, Fmoc-Ser(tBu)-OH, are the more labile trityl (Trt) protected version, Fmoc-Ser(Trt)-OH, and pseudoproline dipeptides. Each of these alternatives offers distinct advantages in specific contexts, particularly in mitigating on-resin aggregation and improving the yield and purity of the final peptide product.
Performance Comparison of Serine Derivatives
The choice of serine derivative significantly impacts coupling efficiency, the propensity for side reactions such as racemization and β-elimination, and the overall success of the peptide synthesis.
| Derivative | Primary Application | Advantages | Disadvantages |
| Fmoc-Ser(tBu)-OH | Standard SPPS of non-complex peptides | Cost-effective, stable protecting group, well-established protocols.[1][2] | Can contribute to peptide aggregation in difficult sequences.[3] The tBu group requires strong acid for removal, which can lead to side reactions with sensitive residues.[4] |
| Fmoc-Ser(Trt)-OH | Peptides with sensitive residues, synthesis of protected peptide fragments | The Trt group is highly acid-labile and can be removed under milder conditions, reducing side reactions and leading to purer crude peptides.[4][5] The bulky Trt group can also help disrupt peptide aggregation.[6] | Higher cost compared to Fmoc-Ser(tBu)-OH. The bulkiness of the Trt group can sometimes lead to sterically hindered couplings requiring more potent activating reagents.[7] |
| Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) | "Difficult" and aggregation-prone sequences, long peptides | Highly effective at preventing on-resin aggregation by introducing a "kink" in the peptide backbone, which disrupts secondary structure formation.[1][8][9][10] This leads to improved solubility, coupling efficiency, and higher yields and purity of the crude peptide.[1][8] | Higher cost. The introduction of a dipeptide requires careful sequence planning. Unexpected side reactions have been reported under harsh conditions.[1] |
Quantitative Data from Case Studies
Direct quantitative comparisons of these derivatives under identical conditions are scarce in the literature. However, case studies on the synthesis of notoriously difficult peptides provide valuable insights into their relative performance.
Case Study 1: Synthesis of Human Amylin (1-37)
Human Amylin is a 37-residue peptide that is highly prone to aggregation, making its synthesis by standard Fmoc-SPPS extremely challenging.
| Serine Derivative Strategy | Outcome | Reference |
| Standard Fmoc-amino acids (including Fmoc-Ser(tBu)-OH) | Synthesis produced only traces of the desired peptide.[1] Inefficient couplings were observed after certain residues.[11] | [1][11] |
| Incorporation of pseudoproline dipeptides | Successful synthesis of the full-length peptide with high yield and purity.[1][11] The crude product was pure enough for subsequent disulfide bond formation without prior purification.[1] | [1][11] |
Case Study 2: Synthesis of Amyloid Beta-Peptide (Aβ42)
Aβ42 is another peptide well-known for its aggregation propensity, posing significant synthetic challenges.
| Synthesis Strategy | Crude Yield (%) | Reference |
| Use of pseudoproline dipeptides | Significantly improved outcomes in Aβ peptide synthesis. | [12] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for manual Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete removal of the Fmoc group.[2]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[2]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid derivative (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the deprotected resin and agitate the mixture for the recommended time (see specific protocols below).
-
-
Washing: Drain the coupling solution and wash the resin with DMF.[6]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.[6]
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Peptide Isolation: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude product.[13]
Protocol for Coupling Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH
-
Coupling Time: 1-2 hours.[4]
-
Coupling Reagents: For the sterically hindered Fmoc-Ser(Trt)-OH, more potent activating reagents like HATU or HCTU may be required for efficient coupling.[7]
-
Cleavage of Trt group: The Trt group can be cleaved under milder acidic conditions (e.g., 1-5% TFA in DCM), which is advantageous for synthesizing protected peptide fragments.[4]
Protocol for Coupling Pseudoproline Dipeptides
-
Coupling Time: 1-2 hours.[13]
-
Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HATU; 1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) to the solution.[14]
-
Coupling: Add the activation mixture to the deprotected peptide-resin and agitate.
-
Cleavage: The pseudoproline moiety is cleaved during the final TFA cleavage step, regenerating the native serine residue.[1]
Analytical HPLC Protocol for Purity and Racemization Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic peptides and quantifying diastereomeric impurities arising from racemization.
-
System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used.[13]
-
Mobile Phase:
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. The specific gradient will depend on the hydrophobicity of the peptide.[15]
-
Detection: UV detection at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues).[16]
-
Purity Analysis: Peptide purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[16]
-
Racemization Analysis: Diastereomers (L- and D-isomers) of a peptide will often have slightly different retention times on a C18 column, allowing for their separation and quantification. Specialized chiral columns or derivatization with a chiral reagent (e.g., Marfey's reagent) followed by RP-HPLC analysis can also be employed for more complex cases.[17]
Visualizing the SPPS Workflow and Challenges
The following diagram illustrates the general workflow of solid-phase peptide synthesis and highlights the stages where challenges such as aggregation can arise, and where the use of alternative serine derivatives can be beneficial.
Conclusion
The choice of a serine building block in SPPS is a critical decision that should be guided by the specific requirements of the target peptide. While Fmoc-Ser(tBu)-OH remains the standard for many applications, the use of Fmoc-Ser(Trt)-OH and pseudoproline dipeptides offers significant advantages for the synthesis of "difficult" and aggregation-prone sequences, often leading to higher purity and yield.[2] By understanding the relative merits and optimal applications of these alternatives, researchers can enhance the success rate and efficiency of their peptide synthesis endeavors.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Boc vs. Fmoc Protecting Groups for Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing synthesis efficiency, final product purity, and overall cost. For the incorporation of serine, a trifunctional amino acid, the choice between the two most dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), requires careful consideration. This guide provides an objective, data-driven comparison to inform the selection of the optimal strategy for your specific research and development needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions for deprotection of the α-amino group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1] This dictates the choice of side-chain protecting groups; in Fmoc chemistry, an acid-labile group like tert-butyl (tBu) is used for the serine hydroxyl group, whereas in Boc chemistry, a group cleaved by stronger acid, such as a benzyl ether, is typically employed.[][3]
Quantitative Comparison at a Glance
| Feature | Boc Strategy (Boc-Ser-OH) | Fmoc Strategy (Fmoc-Ser(tBu)-OH) | Key Considerations for Serine |
| Cost of Protected Serine | Generally lower | Generally higher | The cost of Fmoc-protected amino acids has become more competitive due to economies of scale.[] |
| α-Amino Deprotection | Strong Acid (e.g., 50% TFA in DCM)[5] | Mild Base (e.g., 20% Piperidine in DMF)[5] | Harsh repetitive acid deprotection in Boc-SPPS can be detrimental to sensitive sequences. |
| Serine Side-Chain Protection | Benzyl ether (Bn) | tert-Butyl ether (tBu) | The tBu group in Fmoc-Ser(tBu)-OH is highly effective at preventing side reactions at the hydroxyl group. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[6] | Strong Acid (e.g., TFA)[6] | Boc strategy requires specialized, hazardous equipment for HF cleavage. |
| Orthogonality | Semi-orthogonal (relies on differential acid lability) | Fully orthogonal[1] | True orthogonality of Fmoc strategy allows for more complex synthetic routes with on-resin modifications. |
| Coupling Efficiency/Yield | High, but can be sequence-dependent and prone to aggregation issues in longer peptides.[6] | Typically >99% with modern coupling reagents.[1] | While specific comparative data is sparse, Fmoc chemistry is generally considered more efficient for routine synthesis. |
| Key Side Reactions for Serine | - N to O-acyl shift during strong acid cleavage.[7] | - Racemization (can be minimized with appropriate coupling reagents).[8] - β-elimination during piperidine treatment (minimized by tBu protection). - O-sulfonation during cleavage if Arg(Pmc/Mtr) is present without proper scavengers. | The use of a side-chain protecting group on serine is crucial to prevent O-acylation during coupling in both strategies. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation.[1] | The UV absorbance of the cleaved Fmoc group allows for real-time monitoring of deprotection steps.[3] |
In-Depth Analysis
Cost Considerations
While Boc-Ser-OH is generally less expensive on a per-gram basis than Fmoc-Ser(tBu)-OH, a comprehensive cost analysis must consider the entire synthesis workflow.[] The Fmoc strategy can be more cost-effective in the long run due to higher coupling efficiencies, reduced side reactions leading to higher crude purity, and shorter synthesis times, which translate to lower labor and instrument costs.[] Furthermore, the hazardous waste disposal associated with the strong acids, particularly HF, used in the Boc strategy adds to the overall expense.
Efficiency and Purity
The Fmoc/tBu strategy is widely regarded as the method of choice for routine peptide synthesis, largely due to its milder reaction conditions and the high coupling efficiencies achievable with modern activating agents like HBTU and HATU.[][8] For serine, the use of the tBu side-chain protecting group effectively prevents O-acylation during coupling and minimizes the risk of β-elimination during the basic deprotection step.[9] This generally leads to a higher purity of the crude peptide product, simplifying downstream purification efforts.
The Boc strategy can be advantageous for the synthesis of long and difficult sequences that are prone to aggregation.[6] The repetitive TFA deprotection steps can help to disrupt secondary structures and improve solvation of the growing peptide chain. However, these harsh acidic conditions can also lead to the degradation of sensitive residues. For serine-containing peptides, a key concern with the Boc strategy is the potential for an N to O-acyl shift during the final strong acid cleavage, which can complicate purification.[7]
Side Reactions Specific to Serine
-
Racemization: While a concern for all amino acids, serine can be susceptible to racemization during activation. In Fmoc-SPPS, the use of coupling reagents like DIC/HOBt can minimize this risk.[8] The choice of base is also critical, with DIPEA having been shown to potentially induce racemization of Fmoc-Ser(tBu)-OH.[8]
-
β-Elimination: The hydroxyl group of serine can undergo elimination under basic conditions to form dehydroalanine. This is a more significant concern in Fmoc-SPPS due to the repeated piperidine treatments. However, the use of the tBu protecting group on the side chain effectively mitigates this side reaction.
-
O-Acylation: An unprotected serine hydroxyl group can be acylated during the coupling step, leading to the formation of a depsipeptide. Therefore, side-chain protection of serine is highly recommended for both Boc and Fmoc strategies.
-
O-Sulfonation: In Fmoc-SPPS, if arginine residues protected with Pmc or Mtr are present in the peptide, O-sulfonation of serine can occur during the final TFA cleavage in the absence of suitable scavengers.
Experimental Workflows
Boc-Serine Incorporation Workflow
Caption: A typical cycle for incorporating a Boc-protected serine residue in SPPS.
Fmoc-Serine Incorporation Workflow
Caption: A standard cycle for the incorporation of an Fmoc-protected serine residue in SPPS.
Detailed Experimental Protocols
Protocol 1: Incorporation of Boc-Ser(Bn)-OH in Manual Boc-SPPS
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a 5% solution of N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Ser(Bn)-OH:
-
In a separate vial, dissolve 3 equivalents of Boc-Ser(Bn)-OH and 3 equivalents of HBTU in DMF.
-
Add the activated amino acid solution to the resin, followed by 6 equivalents of DIEA.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Incorporation of Fmoc-Ser(tBu)-OH in Manual Fmoc-SPPS
This protocol describes the manual incorporation of a Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates complete Fmoc deprotection.
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH, 3-5 equivalents of a coupling agent (e.g., HBTU), and 6-10 equivalents of a base (e.g., DIEA) in DMF.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: After confirming complete coupling with a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection cycle.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful methods for synthesizing serine-containing peptides. The choice between them is dictated by the specific requirements of the peptide and the available resources.
The Fmoc strategy is the predominant choice for most applications due to its milder deprotection conditions, high coupling efficiencies, true orthogonality, and amenability to automation. For the synthesis of peptides containing acid-sensitive modifications, the Fmoc strategy is clearly superior. The use of Fmoc-Ser(tBu)-OH is the gold standard for incorporating serine, effectively minimizing side reactions and ensuring high purity.
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation. For certain industrial-scale productions with well-established protocols, Boc chemistry continues to be an economically viable option. However, for routine laboratory-scale synthesis of serine-containing peptides, the benefits of the Fmoc strategy in terms of efficiency, purity, and safety generally outweigh the lower initial cost of Boc-protected serine.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-[tert-butoxycarbonyl]-L-serine
For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine), ensuring a secure and compliant research environment. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is essential to minimize risks and protect both laboratory personnel and the environment.[1][2]
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures.
Hazard Classification:
Although not classified as hazardous, contact may cause mild irritation to the skin, eyes, and respiratory tract.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
Personal Protective Equipment (PPE):
To ensure personal safety, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles | European Standard EN166 or OSHA 29 CFR 1910.133 compliant |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use |
| Skin and Body Protection | Lab coat or other protective clothing | To prevent skin contact |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or if dust is generated |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental control regulations.[4] The following workflow outlines the necessary steps for safe and compliant disposal.
1. Waste Collection:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place this container within a designated solid hazardous waste container.[5]
-
Contaminated disposable materials such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[6]
2. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material.[2]
-
Take precautions to avoid the formation of dust during cleanup.[2]
-
Place the collected material into a suitable, labeled container for disposal.[2]
3. Container Management:
-
Ensure that all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
4. Final Disposal:
-
Dispose of the hazardous waste container through an authorized hazardous or special waste collection point.[5]
-
This must be done in accordance with all federal, state, and local regulations.[4] Do not dispose of this chemical in the regular trash or pour it down the sink.[5]
Logical Relationship for Safe Disposal
The following diagram illustrates the logical dependencies for ensuring the safe disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-[tert-butoxycarbonyl]-L-serine
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling of N-[tert-butoxycarbonyl]-L-serine (Boc-L-serine). Adherence to these protocols is paramount for ensuring a safe laboratory environment and maintaining the integrity of your research. While some safety data sheets (SDS) indicate that this chemical is not considered hazardous under specific regulations, others suggest it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, adopting a cautious and consistent approach to handling is strongly advised.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against airborne dust particles and accidental splashes[1][4][5]. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber with a thickness of >0.11 mm. | Prevents direct skin contact with the chemical. Breakthrough time should be greater than 480 minutes[4]. |
| Skin and Body Protection | A laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure to the powdered chemical[5]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation or during large-scale operations. | Avoids the inhalation of airborne dust[1][6]. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Ensure adequate ventilation in the work area. Use in a well-ventilated place, and if dust formation is likely, provide appropriate exhaust ventilation[1][7]. Eyewash stations and safety showers should be in close proximity to the workstation[1].
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing[1]. Do not ingest or inhale the powder[1]. Avoid the formation of dust during handling[1]. Wash hands thoroughly after handling[7].
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place[1]. For maintaining product quality, it is recommended to keep the product refrigerated[1][6][8]. Store away from incompatible materials such as strong oxidizing agents and strong bases[1].
Disposal Plan:
-
Spill Response: In case of a spill, ensure adequate ventilation and wear the appropriate personal protective equipment[9]. Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal[7]. Avoid creating dust during the cleanup process[1].
-
Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company[7]. Do not release into the environment[1].
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Boc-Ser-OH = 99.0 T 3262-72-4 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
